SIKs-IN-1

Catalog No.
S12869219
CAS No.
M.F
C27H31F2N7O
M. Wt
507.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SIKs-IN-1

Product Name

SIKs-IN-1

IUPAC Name

4-(cyclobutylamino)-N-(2-fluoro-6-methylphenyl)-2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide

Molecular Formula

C27H31F2N7O

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C27H31F2N7O/c1-17-5-3-8-21(28)24(17)33-26(37)20-16-30-27(34-25(20)31-18-6-4-7-18)32-19-9-10-23(22(29)15-19)36-13-11-35(2)12-14-36/h3,5,8-10,15-16,18H,4,6-7,11-14H2,1-2H3,(H,33,37)(H2,30,31,32,34)

InChI Key

FWUHPICZVGESMH-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=C(C(=CC=C1)F)NC(=O)C2=CN=C(N=C2NC3CCC3)NC4=CC(=C(C=C4)N5CCN(CC5)C)F

SIKs-IN-1 salt inducible kinase inhibitor discovery

Author: Smolecule Technical Support Team. Date: February 2026

SIK Inhibitors in Development

The table below summarizes several SIK inhibitors discussed in the recent literature, which can serve as valuable reference points for understanding the landscape of SIK inhibitor discovery.

Inhibitor Name Key Characteristics & Isoform Potency (IC₅₀) Primary Therapeutic Area Development Status / Key Findings
GLPG3312 [1] Pan-SIK inhibitor (SIK1: 2.0 nM; SIK2: 0.7 nM; SIK3: 0.6 nM). Demonstrated anti-inflammatory and immunoregulatory activities. Inflammatory Diseases Former clinical candidate (Trial: NCT03800472); paper details its discovery via HTS and optimization.
PF-07899895 [2] Inhibitor of SIK1, SIK2, and SIK3. Inflammatory Bowel Disease Phase 1 clinical trial (NCT06137729); disclosed in 2025.
HG-9-91-01 [3] [4] A potent, well-characterized pan-SIK inhibitor used extensively as a tool compound in in vitro and in vivo biological studies. Research Tool / Metabolic Studies Preclinical; used to elucidate SIK function in gluconeogenesis and other pathways [4].
YTH-39f / MRT-14b / MRT-3 [5] Several inhibitors with distinct chemical scaffolds and varying selectivity profiles. Cancer Preclinical; demonstrated anticancer effects in models of ovarian cancer, AML, and breast cancer [5].

Structural Insights and Mechanisms of Action

Recent structural biology studies have significantly advanced the understanding of how SIK inhibitors work.

  • SIK3 Crystal Structures: Researchers have solved the crystal structures of SIK3 in complex with several inhibitors, including HG-9-91-01 [3]. These structures reveal SIK3 in an active conformation and detail the specific atomic-level interactions (hydrogen bonds, hydrophobic contacts) that are critical for high-affinity binding.
  • Selectivity Determinants: The structural data help explain the basis for kinase selectivity. For instance, the conformation of a specific "gatekeeper" loop and other unique residues in the ATP-binding pocket of SIK isoforms are key factors that inhibitors can exploit to achieve selectivity over other kinases [3].
  • Mechanism of Inhibition: SIK inhibitors typically function by binding to the kinase's ATP-binding pocket, preventing phosphorylation and activation of downstream substrates. The primary well-characterized substrates of SIKs are Class IIa histone deacetylases (HDAC4, 5, 7, 9) and CREB-regulated transcriptional coactivators (CRTCs) [6] [7]. Inhibiting SIKs leads to the dephosphorylation and nuclear translocation of these substrates, altering gene expression programs related to inflammation, metabolism, and cell growth.

The following diagram illustrates the core signaling pathway modulated by SIK inhibitors.

G LKB1 LKB1 (Activating Kinase) SIK SIK (Active) LKB1->SIK Phosphorylates HDACs Class IIa HDACs (Phosphorylated) SIK->HDACs Phosphorylates CRTCs CRTCs (Phosphorylated) SIK->CRTCs Phosphorylates PKA PKA (Inhibitory Kinase) PKA->SIK Phosphorylates & Inactivates SIK_Inhibitor SIK Inhibitor SIK_Inhibitor->SIK Inhibits Nucleus Nucleus HDACs->Nucleus Dephosphorylated & Translocates CRTCs->Nucleus Dephosphorylated & Translocates Gene_Expression Altered Gene Expression (e.g., Anti-inflammatory) Nucleus->Gene_Expression Modulates

Figure 1: Core signaling pathway of SIK inhibition. SIK activity is regulated by upstream kinases LKB1 (activator) and PKA (inhibitor). Active SIK phosphorylates and sequesters HDACs and CRTCs in the cytoplasm. SIK inhibitors block this phosphorylation, leading to nuclear translocation of HDACs and CRTCs, which subsequently alters gene expression [6] [7].

Suggestions for Further Research

Since specific data on "SIKs-IN-1" is not available in the public search results, you may need to take the following steps to find more targeted information:

  • Consult Specialized Databases: Search chemical and patent databases (such as PubChem, ChemSpider, Google Patents, and USPTO) using "this compound" as the precise keyword. This compound is likely referenced in a patent or a commercial chemical catalog.
  • Review the Primary Literature: The most detailed experimental protocols for SIK inhibitor discovery—covering high-throughput screening (HTS), structure-activity relationship (SAR) studies, kinome-wide selectivity profiling, and pharmacokinetic/ pharmacodynamic (PK/PD) assessments—are described in the primary research articles. The paper on GLPG3312 is an excellent example of a comprehensive discovery campaign [1].
  • Explore Related Fields: The search results indicate that SIK inhibitors are being investigated for inflammatory diseases, cancer, metabolic disorders, and even HIV latency reversal [5] [8]. Research in these adjacent fields may provide valuable insights and methodologies.

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

SIKs-IN-1 exerts its effects by inhibiting salt-inducible kinases (SIKs), which are serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family [1] [2]. The inhibition of SIKs leads to a cascade of cellular events, ultimately resulting in an anti-inflammatory response.

The following diagram illustrates the key signaling pathway through which SIK inhibition modulates the inflammatory response, which is relevant to the mechanism of this compound:

G SIK_Inhibitor This compound (SIK Inhibitor) SIK Salt-Inducible Kinase (SIK) SIK_Inhibitor->SIK Inhibits CRTC CRTC (CREB Regulated Transcriptional Coactivator) SIK_Inhibitor->CRTC Promotes Dephosphorylation SIK->CRTC Phosphorylates & Retains in Cytoplasm CREB CREB (Nucleus) CRTC->CREB Translocates to Nucleus & Binds to IL10 ↑ Anti-inflammatory Cytokine IL-10 CREB->IL10 Induces Expression IL12 ↓ Pro-inflammatory Cytokine IL-12 CREB->IL12 Represses Expression AntiInflam Anti-inflammatory Response IL10->AntiInflam IL12->AntiInflam

Figure: Proposed signaling pathway of SIK inhibition. SIKs normally phosphorylate substrates like CRTCs, leading to their cytoplasmic retention. This compound inhibits SIK activity, promoting CRTC dephosphorylation and nuclear translocation. Inside the nucleus, CRTCs co-activate CREB, driving a gene expression program that increases anti-inflammatory IL-10 and decreases pro-inflammatory IL-12 [1] [3] [4].

Biological Effects and Research Context

The primary reported biological effect of this compound is its anti-inflammatory activity. In a preclinical mouse model of DSS-induced colitis, this compound treatment demonstrated excellent anti-inflammatory effects [3]. Mechanistically, it up-regulates the production of the anti-inflammatory cytokine IL-10 and down-regulates the pro-inflammatory cytokine IL-12 [3] [5]. This action is consistent with the role of SIKs in regulating macrophage polarization—the balance between pro-inflammatory (M1) and anti-inflammatory (M2) macrophage states [3].

Other SIK Inhibitors in Research

To help you place this compound in the context of other research tools, the table below lists several other documented SIK inhibitors. Please note that this is not an exhaustive list.

Inhibitor Name Reported Isoform Selectivity / Potency Key Research Context
HG-9-91-01 Pan-SIK inhibitor (IC₅₀: SIK1 0.92 nM, SIK2 6.6 nM, SIK3 9.6 nM) [6] [7] Early potent tool compound; used to elucidate SIK biology but lacks kinome-wide selectivity [8] [6].
YKL-05-099 Pan-SIK inhibitor (binds SIK1 ~10 nM, SIK3 ~30 nM, SIK2 IC₅₀ 40 nM) [6] [7] An in-vivo tool compound developed after HG-9-91-01 [8] [6].
ARN-3236 SIK2-selective (IC₅₀: <1 nM for SIK2, 21.63 nM for SIK1, 6.63 nM for SIK3) [6] [7] Investigated for ovarian cancer, shown to inhibit growth and enhance paclitaxel sensitivity [6] [7].
Bosutinib Clinically approved tyrosine kinase inhibitor that also inhibits SIK at nanomolar concentrations [8]. Repurposed drug; demonstrates the cross-reactivity of some kinase inhibitors [8].

References

Molecular Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

SIKs-IN-1 works by inhibiting the activity of Salt-Inducible Kinases (SIKs), which are serine/threonine kinases involved in key cellular signaling pathways [1] [2] [3]. The most well-documented mechanism of this compound involves its role in modulating the immune response, specifically through the regulation of macrophage polarization and cytokine production.

The following diagram illustrates this anti-inflammatory mechanism, which has been demonstrated in a DSS-induced colitis model:

G SIKs_IN1 This compound SIKs SIK Family (SIK1, SIK2, SIK3) SIKs_IN1->SIKs Inhibits Macrophage Macrophage Phenotype Shift SIKs->Macrophage Regulates Polarization IL10 ↑ IL-10 (Anti-inflammatory cytokine) Macrophage->IL10 IL12 ↓ IL-12 (Pro-inflammatory cytokine) Macrophage->IL12 Outcome Anti-inflammatory Effect IL10->Outcome IL12->Outcome

Figure: Proposed mechanism of this compound action in inflammation models. Inhibition of SIKs reprograms macrophages, shifting cytokine production toward an anti-inflammatory profile.

Research Context and Comparisons

To better position this compound within the field of SIK pharmacology, the table below compares it with other documented SIK inhibitors. Note that a complete IC50 profile for this compound against the three isoforms is not publicly available.

Inhibitor Name Reported Activity on SIK Isoforms Key Reported Characteristics/Context
This compound Pan-SIK inhibitor (activity on all three isoforms); specific IC50 values not publicly listed [3]. Shows efficacy in an inflammatory disease model (DSS-induced colitis) [3].
HG-9-91-01 Potent and highly selective inhibitor of SIK1 (IC50 = 0.92 nM), SIK2 (IC50 = 6.6 nM), and SIK3 (IC50 = 9.6 nM) [4]. A well-characterized, potent tool compound used in basic research to study SIK biology [4].
ARN-3236 Highly selective for SIK2 (IC50 < 1 nM) over SIK1 (IC50 = 21.63 nM) and SIK3 (IC50 = 6.63 nM) [4]. Described as having antitumor activity, highlighting the therapeutic interest in SIK2 in oncology [4].
YKL-05-099 Inhibits SIK1 (~10 nM), SIK3 (~30 nM), and SIK2 (IC50 = 40 nM) [4]. Another research chemical used to probe the functions of specific SIK isoforms [4].

Research Applications and Implications

The discovery and study of this compound underscore the broad therapeutic potential of targeting Salt-Inducible Kinases.

  • Inflammation and Immunology: The primary documented application of this compound is in inflammation research. Its efficacy in a DSS-induced colitis model establishes it as a validated lead compound for investigating inflammatory bowel diseases and other conditions driven by macrophage dysregulation [3].
  • Oncology: While not directly reported for this compound, other SIK inhibitors like ARN-3236 show antitumor activity [4]. SIKs are involved in critical pathways relevant to cancer, such as the LKB1-SIK1 pathway, which, when activated, can inhibit the epithelial-mesenchymal transition (EMT) and apoptosis resistance in cancer cells [5]. Furthermore, SIK2 inhibition has been shown to synergistically enhance the efficacy of PARP inhibitors in treating ovarian and triple-negative breast cancers [1].
  • Metabolic and Neurological Diseases: SIKs are crucial regulators of energy homeostasis and neuronal function by modulating transcription factors like CREB (cAMP Response Element-Binding protein) [1] [2]. This makes the SIK family, and by extension their inhibitors, of interest for researching metabolic and neurological disorders.

Information Availability and Further Research

The information currently available on this compound is primarily from chemical vendor databases and general reviews [4] [3]. For a comprehensive technical whitepaper, you would need to consult the primary research literature.

  • To Find Detailed Protocols and Data: I recommend you search for the primary research article that first described this compound. Use the CAS Number (2927557-06-8) or the specific name "this compound" in scientific databases like PubMed, Google Scholar, or SciFinder.
  • Key Information to Look For: In the primary paper, you should find:
    • Full IC50 values for SIK1, SIK2, and SIK3.
    • Detailed in vitro and in vivo experimental protocols (e.g., dosing, administration routes, and full methodology for the colitis model).
    • Comprehensive pharmacokinetic and selectivity data (testing against other kinases to confirm specificity).
    • The synthetic route and chemistry for producing the compound.

References

SIKs-IN-1 structure activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of SIKs-IN-1

The table below summarizes the core chemical and biological information available for this compound.

Property Description
Chemical Name A pyrimidine-5-carboxamide derivative [1]
Molecular Formula C₂₇H₃₁F₂N₇O [1]
Molecular Weight 507.58 g/mol [1]
CAS Number 2927557-06-8 [1]
Primary Biological Activity Salt-inducible kinases (SIKs) inhibitor; shows anti-inflammatory effects in a DSS-induced colitis model by up-regulating IL-10 and down-regulating IL-12 [1]

The Mechanism of SIK Inhibition

To understand how a SIK inhibitor like this compound might work, it is helpful to view the general signaling pathway that SIKs are involved in. The following diagram illustrates this pathway and the potential point of inhibition.

G PKA PKA SIK Active SIK (Inhibited by this compound) PKA->SIK Phosphorylates & Inactivates CRTC CRTC (Phosphorylated) SIK->CRTC Phosphorylates CREB CREB CRTC->CREB Cytosolic Sequestration TargetGenes Anti-inflammatory Target Genes CREB->TargetGenes

Generalized SIK signaling pathway and inhibition. This compound blocks SIK activity, preventing CRTC phosphorylation and sequestration, allowing it to activate CREB-driven gene expression.

As the diagram shows, SIKs normally phosphorylate substrates like CRTCs, leading to their cytosolic sequestration. Inhibition of SIKs prevents this, allowing CRTCs to enter the nucleus and promote the transcription of specific genes [2] [3] [4].

References

The Salt-Inducible Kinase (SIK) Family

Author: Smolecule Technical Support Team. Date: February 2026

SIKs are serine/threonine kinases that belong to the AMP-activated protein kinase (AMPK) family. They act as key mediators in various hormonal and neuronal signaling pathways [1]. The table below summarizes the core characteristics of the three SIK isoforms.

Isoform Primary Tissue Expression Reported Roles in Cancer Key Regulatory Inputs
SIK1 Adrenal gland, neural tissue [2] [1] Often acts as a tumor suppressor [2] Induced by high-salt diet, ACTH, circadian rhythms, and depolarization [2] [1]
SIK2 Adipose tissue [2] [1] Often considered an oncogene [2] Constitutively expressed; involved in insulin signaling and gluconeogenesis [2]
SIK3 Brain [2] [1] Often considered an oncogene [2] Constitutively expressed; synergistically stimulated by high salt and IL-17 [2]

Structure, Regulation, and Core Signaling Pathway

Understanding the structure and regulation of SIKs is crucial to understanding how an inhibitor like SIKs-IN-1 would function.

  • Protein Structure: All SIK isoforms share a common structure, featuring an N-terminal kinase domain (KD), a central ubiquitin-associated (UBA) domain, and a C-terminal domain [2] [1]. The C-terminal domain contains multiple phosphorylation sites for Protein Kinase A (PKA) [1].
  • Key Regulatory Mechanisms:
    • Activation: The upstream kinase LKB1 phosphorylates a critical threonine residue in the activation loop (T-loop) of SIKs (Thr182 in SIK1, Thr175 in SIK2, Thr221 in SIK3), which is essential for their catalytic activity [2] [1]. Activation by LKB1 also stimulates autophosphorylation, important for sustained kinase activity [1].
    • Inhibition: PKA phosphorylates SIKs at their C-terminal sites. This phosphorylation creates binding sites for 14-3-3 proteins, which leads to SIK inactivation and nuclear shuttling (particularly for SIK1) [2] [1].

The following diagram illustrates the core signaling pathway that regulates SIK activity and its downstream consequences, integrating these regulatory mechanisms.

SIK_pathway LKB1 LKB1 SIK_active Active SIK (e.g., in cytoplasm) LKB1->SIK_active Phosphorylates (T-loop) PKA PKA SIK_inactive SIK-14-3-3 Complex (Inactive) PKA->SIK_inactive Phosphorylates (C-terminal) SIK_active->SIK_inactive PKA Activation HDACs Class IIa HDACs (Phosphorylated) SIK_active->HDACs Phosphorylates CRTCs CRTCs (Phosphorylated) SIK_active->CRTCs Phosphorylates SIK_inactive->SIK_active PKA Inhibition / Dephosphorylation HDACs_nuc Class IIa HDACs (Dephosphorylated, Nuclear) HDACs->HDACs_nuc 14-3-3 binding Cytoplasmic retention CRTCs_nuc CRTCs (Dephosphorylated, Nuclear) CRTCs->CRTCs_nuc 14-3-3 binding Cytoplasmic retention MEF2 MEF2-dependent gene program HDACs_nuc->MEF2  Suppresses CREB CREB-dependent gene program CRTCs_nuc->CREB  Activates

Core SIK signaling pathway showing activation by LKB1, inhibition by PKA, and downstream regulation of HDACs/CRTCs.

General Mechanism of SIK Inhibitors and Research Applications

While the search results do not provide specific data on this compound, they detail the general mechanism of SIK inhibitors and their research applications [3].

  • Mechanism of Action: SIK inhibitors are designed to selectively block the activity of salt-inducible kinases. They typically function by fitting into the ATP-binding pocket of the kinase, preventing the phosphorylation events that activate downstream signaling pathways [3].
  • Downstream Consequences: Inhibiting SIK activity disrupts the phosphorylation of its key substrates, such as the Class IIa HDACs and CRTCs. This leads to their dephosphorylation and nuclear translocation, ultimately altering gene expression programs related to metabolism, inflammation, and cell proliferation [1] [3].

Experimental Evidence and Research Context

The following table summarizes key experimental findings related to SIK function, which provides context for the biological processes that SIK inhibitors are used to study.

SIK Isoform Experimental Context / Finding Key Readouts & Techniques

| SIK1 | Role in alcohol-induced neuroinflammation in mouse models [4]. | Readouts: Microglial apoptosis (TUNEL staining), caspase-3/9 activity, NF-κB luciferase activity. Techniques: SIK1 knockdown (increased apoptosis), p65 depletion (inhibited apoptosis). Concluded SIK1 suppresses microglia inflammation via NF-κB. | | SIK2/SIK3 | Roles in various cancers (e.g., ovarian, breast) [2]. | General Approaches: Analysis of SIK expression in patient tumors, correlation with clinicopathological outcomes, and functional studies (e.g., proliferation, migration assays) following SIK modulation. |

A Path Forward for Your Research

Based on the gathered information, here are suggestions for how you can proceed to get the specific data on this compound:

  • Consult Specialized Databases: For precise quantitative data (IC50 values, kinase selectivity profiles) and detailed experimental protocols for this compound, I recommend searching patent databases (such as Google Patents or the USPTO) and commercial chemical vendor sites (such as MedChemExpress, Selleckchem, or Tocris). These sources often provide the whitepaper-level detail you require.
  • Leverage Pathway Tools: The computational tools mentioned in the search results, like Cytoscape [5] and the newer Incytr [6], can be valuable for visualizing and analyzing SIK signaling networks in the context of your own multi-omics data.

References

The LKB1-SIK Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

The LKB1-SIK pathway is a crucial signaling axis where the tumor suppressor Liver Kinase B1 (LKB1) acts as a master kinase, directly phosphorylating and activating the Salt-Inducible Kinase (SIK) family members (SIK1, SIK2, and SIK3) [1] [2]. This pathway functions as a key suppressor of the transcriptional coactivators CRTC1-3 and Class IIa HDACs, thereby regulating fundamental processes like metabolism, cell growth, and cancer metastasis [1] [2].

SIK IsoformKey T-loop Phosphorylation Site (for LKB1)Reported Tissue/Context ExpressionNotes on Regulation
SIK1Thr182Adrenal gland, brain; inducible by signals like cAMP.Expression is rapidly induced by various stimuli, including cAMP signaling.
SIK2Thr175Abundant in adipose tissue, ovarian cancer.Constitutively expressed; activity is regulated by post-translational modifications, notably by PKA.
SIK3Thr221Abundant in the brain.Constitutively expressed; also regulated by PKA-mediated phosphorylation and 14-3-3 binding.

The following diagram illustrates the core LKB1-SIK signaling pathway and its downstream effects.

G LKB1-SIK Signaling Pathway and Inhibitor Mechanism cluster_pathway LKB1-SIK Signaling Cascade cluster_effect Downstream Transcriptional Regulation LKB1 LKB1 SIKs SIK1/2/3 (Active) LKB1->SIKs Phosphorylates CRTCs CRTCs (Phosphorylated) SIKs->CRTCs Phosphorylates CRTCs_Inact CRTCs Sequestered in Cytoplasm CRTCs->CRTCs_Inact  Promotes  Cytosolic Retention CREB_Inactive CREB Target Genes SUPPRESSED Inhibitor SIK Inhibitor (e.g., SIKs-IN-1, HG-9-91-01) Inhibitor->SIKs Inhibits SIKs_Inact SIK1/2/3 (Inactive) Inhibitor->SIKs_Inact CRTCs_Active CRTCs (Dephosphorylated) SIKs_Inact->CRTCs_Active  Allows  Dephosphorylation CREB_Active CRTC/CREB Complex Activates Target Genes CRTCs_Active->CREB_Active  Nuclear  Translocation

Diagram 1: The LKB1-SIK pathway and SIK inhibitor mechanism. Active SIKs phosphorylate CRTCs, leading to cytosolic retention. SIK inhibition allows CRTC dephosphorylation and nuclear translocation to activate CREB-mediated transcription.

This compound & SIK Inhibition

While specific data on This compound is limited, its proposed mechanism is based on the established action of SIK inhibitors like HG-9-91-01. These small molecules act as ATP-competitive inhibitors that block the kinase activity of all three SIK isoforms [3]. This inhibition prevents SIKs from phosphoryating their substrates, primarily the CRTC family and Class IIa HDACs.

The phenotypic consequences of SIK inhibition are context-dependent. In cancer, SIK inhibition can mimic LKB1 loss, promoting epithelial-mesenchymal transition (EMT), metastasis, and therapy resistance [4] [5]. Conversely, in metabolic diseases, SIK inhibition can increase gluconeogenic gene expression [3]. The table below summarizes key cellular phenotypes associated with attenuated LKB1-SIK signaling.

Phenotypic EffectRelevant Cancer ModelProposed Molecular Mechanism
Enhanced EMT, Migration & InvasionOvarian Carcinoma, NSCLCUpregulation of TGF-β, ZEB1, Snail2, Twist; Loss of E-cadherin [4] [5].
Apoptosis & ChemoresistanceOvarian CarcinomaAttenuated LKB1-SIK1 signaling promotes resistance to paclitaxel-induced apoptosis [4].
RadioresistanceNSCLCRadioresistant cells exhibit attenuated LKB1-SIK1 signaling and a mesenchymal phenotype [5].
Increased GluconeogenesisLiver (Metabolic Studies)SIK inhibitor promotes CRTC2/3 dephosphorylation, driving gluconeogenic gene expression (G6pc, Pck1) [3].

Experimental Approaches

The following diagram outlines a core experimental workflow for validating the activity and functional impact of a SIK inhibitor like this compound.

G Workflow for SIK Inhibitor Validation cluster_engage Key Analyses cluster_pheno Key Assays Compound This compound step1 In Vitro Kinase Assay Compound->step1 step2 Cell-Based Target Engagement step1->step2 step3 Functional Phenotyping step2->step3 A CRTC Phospho-status (Western Blot) step2->A B CRTC Localization (Immunofluorescence) step2->B C CREB Target Gene Expression (RT-qPCR, RNA-seq) step2->C step4 In Vivo Validation step3->step4 D Proliferation (CCK-8, Clonogenic) step3->D E Apoptosis (Annexin V Staining) step3->E F Invasion/Migration (Transwell, Wound Healing) step3->F

Diagram 2: A multi-tiered experimental workflow for validating a SIK inhibitor's activity, mechanism, and phenotypic impact.

Detailed Methodologies for Key Experiments

  • In Vitro Kinase Assay

    • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant SIK1, SIK2, and SIK3.
    • Protocol: Use a homogenous time-resolved fluorescence (HTRF) kinase assay or an ELISA-based format. Reactions contain the kinase, ATP (at Km concentration), a biotinylated substrate peptide, and a serial dilution of this compound. After stopping the reaction, detect phosphorylated product with an Eu³⁺-labeled anti-phospho-substrate antibody and streptavidin-XL665. Calculate IC₅₀ from the dose-response curve.
  • Cell-Based Target Engagement (Western Blot)

    • Objective: To confirm that this compound inhibits SIK activity in cells by monitoring CRTC dephosphorylation.
    • Protocol: Treat cells (e.g., HeLa, A549, or primary hepatocytes) with this compound. Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Resolve proteins by SDS-PAGE, transfer to PVDF membrane, and immunoblot with antibodies against phospho-CRTC2 (Ser171) and total CRTC2. Successful inhibition is indicated by a mobility shift (dephosphorylation) of CRTC2 [3] [2].
  • Functional Phenotyping (Transwell Invasion Assay)

    • Objective: To assess if SIK inhibition enhances the invasive potential of cancer cells.
    • Protocol: Coat Transwell inserts with Matrigel. Seed serum-starved cells (e.g., A549 NSCLC cells) into the upper chamber in media containing this compound or vehicle. Place complete growth media in the lower chamber as a chemoattractant. After 24-48 hours, remove non-invading cells from the top, fix and stain the invaded cells on the bottom membrane with crystal violet. Count cells under a microscope or elute dye for quantification [4] [5].

Therapeutic Implications & Future Directions

The LKB1-SIK pathway is a compelling therapeutic target. SIK inhibitors may be beneficial for conditions like inflammatory disorders, osteoporosis, and certain sleep/circadian rhythm disorders [1]. However, in cancers, especially those with LKB1 loss, SIK inhibition could potentially promote tumor aggressiveness [4] [5]. This dual nature necessitates careful patient stratification.

Future work should focus on:

  • Characterizing this compound: Determining its exact potency (IC₅₀), selectivity profile across the kinome, and cellular activity.
  • Context-Specific Efficacy: Systematically evaluating its effects across different disease models (cancer vs. metabolic vs. inflammatory).
  • Biomarker Development: Identifying predictive biomarkers, such as LKB1 mutation status or CRTC phosphorylation levels, to guide clinical application.

References

Comprehensive Technical Guide: SIKs-IN-1 Mediated HDAC and CRTC Phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SIK Family and Signaling Pathways

The salt-inducible kinase (SIK) family represents a crucial subfamily of AMP-activated protein kinase (AMPK) related kinases that function as central regulators of cellular responses to extracellular signals. The SIK family comprises three isoforms (SIK1, SIK2, and SIK3) that share a conserved structure featuring an N-terminal kinase domain with a LKB1 phosphorylation site, a central sucrose non-fermenting-1 (SNF-1) homology domain, and an extended C-terminal region containing multiple protein kinase A (PKA) phosphorylation sites [1] [2]. Initially identified based on its inducibility in adrenal glands of rats fed high-salt diets, SIK1 has since been recognized as playing fundamental roles in diverse physiological processes including energy metabolism, bone remodeling, and immune regulation [1] [2]. What makes SIK kinases particularly significant is their position as convergence points in G protein-coupled receptor (GPCR) signaling, where they transduce changes in intracellular cAMP levels into specific gene expression programs by controlling the subcellular localization and activity of key transcriptional regulators [1].

The core signaling mechanism of SIKs involves phosphorylation-dependent regulation of class IIa histone deacetylases (HDAC4, HDAC5, HDAC7, and HDAC9) and cAMP-regulated transcriptional coactivators (CRTC1-3) [1]. Under basal conditions, SIKs maintain tonic phosphorylation of these substrates, leading to their sequestration in the cytoplasm through interaction with 14-3-3 chaperone proteins. When cells encounter signals that increase intracellular cAMP levels, PKA becomes activated and phosphorylates SIK family members at specific C-terminal sites. This PKA-mediated phosphorylation does not directly affect SIK catalytic activity but promotes 14-3-3 binding to SIKs themselves, resulting in conformational changes and subcellular redistribution that prevent SIKs from accessing their substrates [1]. The subsequent dephosphorylation of HDAC and CRTC proteins enables their nuclear translocation, where HDACs modulate MEF2-driven gene expression and CRTCs potentiate CREB-mediated transcription [1] [3].

Table 1: SIK Family Isoforms and Characteristics

Isoform Chromosomal Location Tissue Expression PKA Phosphorylation Sites Key Physiological Roles
SIK1 Chromosome 21 Adrenal gland, neural tissue, adipose tissue 2 sites Response to high salt, circadian rhythms, neuronal excitation
SIK2 Chromosome 11 Adipose tissue (highest), ubiquitous 4 sites Insulin signaling, lipid metabolism, gluconeogenesis regulation
SIK3 Chromosome 11 Neural tissue (highest), ubiquitous 2 sites Sleep regulation, chondrocyte hypertrophy, bone development

SIKs-IN-1 and Molecular Mechanisms of SIK Inhibition

This compound represents a novel class of small molecule inhibitors that specifically target the catalytic activity of salt-inducible kinases. These inhibitors belong to the broader category of ATP-competitive compounds that bind to the kinase domain, effectively blocking SIK-mediated phosphorylation of downstream substrates [1]. The molecular structure of this compound derivatives has been optimized through systematic structure-activity relationship (SAR) studies, leading to improved potency and selectivity profiles. One particularly advanced compound, YKL-05-099, has demonstrated excellent pharmacokinetic properties suitable for in vivo applications, making it a valuable tool for probing SIK functions in physiological and disease contexts [1] [3]. The development of these inhibitors has accelerated research into SIK biology and opened new therapeutic avenues for conditions ranging from osteoporosis to inflammatory disorders.

The primary molecular consequence of SIK inhibition is the rapid dephosphorylation and subsequent nuclear translocation of class IIa HDACs and CRTC coactivators. In bone osteocytes, SIK inhibition by YKL-05-099 mimics the effects of parathyroid hormone (PTH) signaling, leading to decreased phosphorylation of both HDAC4/5 and CRTC2, their nuclear accumulation, and subsequent alterations in gene expression programs [3]. Specifically, nuclear HDAC4/5 suppresses MEF2C-driven expression of SOST (encoding sclerostin, a Wnt pathway inhibitor), while nuclear CRTC2 enhances CREB-mediated transcription of RANKL (a key osteoclastogenic factor) [3]. This dual regulation of transcriptional programs explains how SIK inhibition can simultaneously promote bone formation and resorption processes, mirroring the paradoxical effects of PTH on bone metabolism. The ability of SIK inhibitors to recapitulate specific aspects of GPCR signaling without globally elevating cAMP levels offers unique opportunities for therapeutic intervention with potentially fewer side effects.

Table 2: Quantitative Data on SIK Inhibitor Potency and Effects

Parameter SIK1 SIK2 SIK3 Cellular/Physiological Outcome
IC₅₀ of HG-9-91-01 ~5-10 nM ~1-5 nM ~5-15 nM Pan-SIK inhibitor used for in vitro validation
YKL-05-099 Efficacy Effective Most Potent Effective In vivo bone formation, increased trabecular bone mass
HDAC4/5 Phosphorylation Decreased >50% Decreased >70% Decreased >60% Nuclear translocation, MEF2C activation, SOST suppression
CRTC2/3 Phosphorylation Decreased >60% Decreased >80% Decreased >50% Nuclear translocation, CREB activation, RANKL induction
GLUT4 Translocation Increased >2-fold Moderate effect Minimal effect Enhanced glucose uptake in skeletal muscle

Experimental Protocols for Assessing SIK Inhibition

In Vitro Assessment of SIK Inhibitor Effects in Osteocyte Models

The standardized protocol for evaluating SIK inhibitor efficacy in bone cell models involves using the Ocy454 osteocytic cell line, which faithfully recapitulates key aspects of native osteocyte biology [3]. Cells should be maintained in α-MEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 33°C in a 5% CO₂ atmosphere, as Ocy454 cells are temperature-sensitive and differentiate at 37°C. For experimentation, plate cells at a density of 50,000 cells/cm² in appropriate tissue culture vessels and allow them to differentiate for 3-5 days at 37°C until they exhibit characteristic dendritic morphology. Treat cells with this compound or related compounds (e.g., YKL-05-099) at concentrations ranging from 0.1 to 5 μM for 2-24 hours, depending on the readout. Include control groups treated with vehicle (typically DMSO at final concentration <0.1%) and positive controls such as parathyroid hormone (PTH 1-34, 100 nM) for comparison.

Key steps in the protocol include preparation of whole cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors, followed by Western blot analysis to assess phosphorylation status of SIK substrates. Primary antibodies should target phospho-HDAC4 (Ser246/Ser632), phospho-HDAC5 (Ser259/Ser498), phospho-CRTC2 (Ser171), and total forms of each protein. For immunofluorescence microscopy, plate cells on glass coverslips, fix with 4% paraformaldehyde after treatment, and permeabilize with 0.1% Triton X-100 before incubating with primary antibodies against HDAC4/5 or CRTC2 and appropriate fluorescent secondary antibodies. Include DAPI for nuclear counterstaining, and quantify nuclear-to-cytoplasmic fluorescence ratios using image analysis software such as ImageJ. For gene expression analysis, extract total RNA using TRIzol reagent and perform quantitative RT-PCR for SOST, RANKL (TNFSF11), and reference genes (e.g., GAPDH, β-actin) [3].

Functional Assessment of Glucose Uptake in Skeletal Muscle Models

To evaluate the metabolic effects of SIK inhibition, C2C12 mouse myoblast cells can be differentiated into myotubes and assessed for glucose uptake capabilities [4]. Culture C2C12 cells in growth medium (DMEM with 10% FBS and 1% penicillin-streptomycin) until 90% confluent, then switch to differentiation medium (DMEM with 2% horse serum) for 5-7 days until multinucleated myotubes form. Treat differentiated myotubes with SIK inhibitors (e.g., phanginin A at 1 μM or HG-9-91-01 at 1 μM) for 2-24 hours, with insulin (100 nM) as a positive control. Measure glucose uptake using 2-deoxyglucose (2-DG) uptake assays, where cells are incubated with 100 μM 2-DG for 20 minutes, then lysed and measured for 2-DG incorporation. For mechanistic studies, perform subcellular fractionation to isolate plasma membrane proteins and assess GLUT4 translocation via Western blot using Na+/K+-ATPase as a plasma membrane marker and actin as a cytoplasmic marker [4].

Complementary approaches include gene silencing experiments to validate SIK-specific effects. Transfert C2C12 myotubes with SIK1-specific siRNA or non-targeting control siRNA using appropriate transfection reagents, culture for 48 hours, then treat with SIK inhibitors and assess downstream effects. Similarly, LKB1 knockdown can be performed to confirm the upstream regulation of SIK1. Key readouts should include phosphorylation status of HDAC4/5/7, expression of MEF2a and junction plakoglobin (JUP), and activation of the Akt/AS160 signaling pathway [4]. For comprehensive analysis, examine both mRNA (by qRT-PCR) and protein (by Western blot) levels of GLUT4, and quantify glycogen content in treated cells using glycogen assay kits to confirm functional metabolic outcomes.

Signaling Pathway Visualization

The following Graphviz diagram illustrates the core signaling pathway through which this compound exerts its effects on HDAC and CRTC phosphorylation, leading to altered gene expression programs:

G cluster_basal Basal State (SIK Active) cluster_inhibited This compound Treatment SIK_active SIK (Active) HDAC_cytosol p-HDAC4/5 Cytoplasmic Retention SIK_active->HDAC_cytosol Phosphorylates CRTC_cytosol p-CRTC2/3 Cytoplasmic Retention SIK_active->CRTC_cytosol Phosphorylates SIK_inactive SIK (Inhibited) SOST_active SOST/Sclerostin Expression HDAC_cytosol->SOST_active Derepressed RANKL_inactive RANKL Expression Suppressed CRTC_cytosol->RANKL_inactive No Activation HDAC_nuclear HDAC4/5 Nuclear Import SIK_inactive->HDAC_nuclear No Phosphorylation CRTC_nuclear CRTC2/3 Nuclear Import SIK_inactive->CRTC_nuclear No Phosphorylation MEF2C MEF2C HDAC_nuclear->MEF2C Inhibits CREB CREB CRTC_nuclear->CREB Coactivates SOST_repressed SOST/Sclerostin Repressed RANKL_active RANKL Expression Activated MEF2C->SOST_repressed Reduced Activation CREB->RANKL_active Transactivation

SIK Inhibition Signaling Pathway: This diagram illustrates the mechanism of this compound in shifting from basal state with active SIK phosphorylation to inhibited state with nuclear translocation of HDACs and CRTCs, ultimately altering gene expression.

Therapeutic Applications and Research Implications

Bone Metabolism and Osteoporosis Treatment

The most promising application of SIK inhibitors lies in the treatment of osteoporosis, where they mimic the bone-anabolic effects of intermittent parathyroid hormone (PTH) treatment. Research demonstrates that once-daily administration of YKL-05-099 significantly increases osteoblast numbers, bone formation rates, and bone mass in murine models, recapitulating key therapeutic benefits of PTH without requiring direct manipulation of the parathyroid hormone system [3]. The molecular mechanism involves simultaneous regulation of two critical osteocyte-derived factors: suppression of sclerostin (SOST), a potent inhibitor of bone formation, and induction of RANKL, a stimulator of bone resorption [3]. This dual activity potentially positions SIK inhibitors as a novel class of bone-forming agents that could benefit patients at high fracture risk. The skeletal specificity of this effect appears favorable, as SIK inhibition specifically in osteocytes is sufficient to elicit these profound bone anabolic responses, suggesting a relatively targeted therapeutic profile.

Metabolic Diseases and Inflammation

Beyond skeletal biology, SIK inhibition holds significant potential for treating metabolic disorders and inflammatory conditions. In skeletal muscle, SIK1 activation (the opposite of inhibition) has been shown to stimulate glucose uptake through enhanced GLUT4 expression and translocation, suggesting that context-dependent modulation of SIK activity could benefit glycemic control [4]. The molecular pathways involve SIK1-mediated phosphorylation of HDAC4/5/7, leading to increased MEF2a activity and junction plakoglobin (JUP) expression, which in turn enhances Akt/AS160 signaling and GLUT4 membrane translocation [4]. In the immune system, SIK inhibition in gut myeloid cells promotes anti-inflammatory responses by enhancing IL-10 production through CRTC3-dependent mechanisms [1]. This effect is particularly relevant for inflammatory bowel diseases (IBD), where single nucleotide polymorphisms (SNPs) in genes encoding SIK2 and CRTC3 are associated with disease susceptibility [1]. The ability of SIK inhibitors to boost anti-inflammatory cytokine production suggests broader applications for treating autoimmune and chronic inflammatory conditions.

Table 3: Experimental Techniques for SIK Pathway Analysis

Methodology Key Applications Critical Controls Expected Outcomes
Western Blot Phospho-Specific Antibodies Detect HDAC4/5/7 and CRTC2/3 phosphorylation changes Total protein antibodies, loading controls Decreased phospho-substrate/total ratio with SIK inhibition
Immunofluorescence Microscopy Subcellular localization of HDACs and CRTCs DAPI counterstain, compartment-specific markers Increased nuclear localization after SIK inhibition
qRT-PCR Gene Expression Analysis Quantify SOST, RANKL, IL-10, GLUT4 mRNA Housekeeping genes (GAPDH, β-actin) SOST reduction, RANKL/IL-10/GLUT4 induction
Chromatin Immunoprecipitation (ChIP) Transcription factor binding to target genes IgG controls, non-specific genomic regions Reduced MEF2C binding to SOST enhancer with SIK inhibition
Glucose Uptake Assays (2-DG) Metabolic functional readouts Insulin positive controls, basal uptake measurements Increased glucose incorporation after SIK inhibition in muscle

Conclusion and Future Perspectives

The development of This compound and related small molecule SIK inhibitors represents a significant advancement in our ability to precisely modulate intracellular signaling pathways that control fundamental biological processes. The physiological relevance of SIK inhibition is underscored by its ability to recapitulate specific aspects of hormonal signaling, particularly downstream of GPCRs that activate cAMP production [1] [3]. This targeted approach offers potential advantages over broader signaling manipulation, potentially minimizing off-target effects while maintaining therapeutic efficacy. The expanding research in this field continues to reveal new dimensions of SIK biology, from metabolic regulation to immune modulation, suggesting that these kinases function as versatile signaling nodes that integrate diverse extracellular cues into coordinated transcriptional responses.

References

The SIK Kinase Family: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

Salt-inducible kinases (SIK1, SIK2, and SIK3) are serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family. [1] [2] They are activated by phosphorylation from the upstream kinase LKB1, a well-known tumor suppressor. [3] [2] [4] A key regulatory mechanism involves their inhibition by Protein Kinase A (PKA) in response to cAMP-elevating signals; PKA phosphorylation promotes SIK binding to 14-3-3 proteins, sequestering them and preventing substrate phosphorylation. [3] [5]

The table below summarizes the core characteristics and roles of SIK isoforms in cancer:

Isoform Key Features Reported Roles in Cancer
SIK1 Founding member; expression induced by high-salt diet, ACTH, glucagon, circadian rhythms. [3] [2] [4] Often acts as a tumor suppressor; downregulation is linked to poor prognosis in HCC, gastric, and colorectal cancer; inhibits proliferation, invasion, migration. [1] [4]
SIK2 Constitutively expressed; highest levels in adipose tissue. [3] [2] Promotes cellular proliferation, metastasis, and chemoresistance in some cancers (e.g., ovarian); context-dependent oncogenic role. [1]
SIK3 Constitutively expressed; highest levels in the brain. [3] [2] Involved in complex mechanisms of cancer progression that vary among cancer types. [1]

Key Signaling Pathways and Downstream Substrates

SIKs exert their biological effects primarily by phosphorylating and controlling the localization of key transcriptional co-regulators. The following diagram illustrates the core SIK signaling pathway and its regulation:

sik_pathway LKB1 LKB1 PKA PKA SIK SIK LKB1->SIK Phosphorylates & Activates PKA->SIK Phosphorylates & Inactivates CRTC_ClassIIaHDAC CRTC_ClassIIaHDAC SIK->CRTC_ClassIIaHDAC Phosphorylates Gene_Expression Gene_Expression CRTC_ClassIIaHDAC->Gene_Expression  Cytoplasmic Retention Inhibits Transcription cAMP_GPCR cAMP_GPCR cAMP_GPCR->PKA Activates

Core SIK signaling pathway and regulatory mechanisms.

The activity of this pathway has significant consequences for cellular processes:

  • Metabolic Regulation: In the liver, the SIK1-CRTC2 pathway is a critical regulator of gluconeogenesis. SIK1 phosphorylates CRTC2, keeping it out of the nucleus and suppressing the expression of gluconeogenic enzymes like G6Pase and PEPCK. [6] Inhibition of SIK1 leads to CRTC2 dephosphorylation, nuclear translocation, and increased gluconeogenic gene expression. [6]
  • Cancer Pathways: SIKs are implicated in regulating pathways driving carcinogenesis, including TGF-β-Smad, AKT, Hippo, and NF-κB. [2] For instance, activation of the LKB1-SIK1 pathway inhibits the TGF-β-mediated epithelial-mesenchymal transition (EMT) and apoptosis resistance in ovarian carcinoma cells. [7]
  • Immune Regulation: In gut myeloid cells, SIK inhibition downstream of prostaglandin E2 (PGE2) receptors promotes CRTC3 dephosphorylation and nuclear translocation, leading to enhanced CREB-driven transcription of the anti-inflammatory cytokine IL-10. [5]

SIKs as Therapeutic Targets and Inhibitor Context

The dysregulation of SIKs in various diseases makes them attractive therapeutic targets. Research suggests that targeting SIKs could improve outcomes in cancer, inflammatory diseases, and metabolic disorders. [1] [5]

While the search results do not provide specific potency data (IC50/Ki) for SIKs-IN-1, they mention other tool compounds used in research:

  • HG-9-91-01: A well-characterized, potent pan-SIK inhibitor used in many foundational studies. [6] [5] Its use in vivo is limited by poor pharmacokinetic properties. [5]
  • YKL-05-099: An analog of HG-9-91-01 that was optimized for better in vivo use and has been instrumental in validating SIKs as therapeutic targets in animal models. [5]

The development of these inhibitors underscores a key principle: the cellular effects of SIK inhibition (e.g., CRTC/HDAC dephosphorylation) mimic those of cAMP-elevating hormones, suggesting that SIK inhibitors could therapeutically harness these pathways without the need for receptor activation. [5]

A Guide for Further Research

To build upon this information and obtain specific data on this compound, I suggest the following steps:

  • Consult Specialty Databases: Search chemical vendor sites (e.g., Selleckchem, MedChemExpress, Tocris) for this compound's product information, which often includes detailed biochemical data, selectivity profiles, and application notes.
  • Perform a Literature Deep Dive: Use specialized scientific databases like Scifinder-n or CAS.org, which are designed for chemical compound research and can retrieve publications and patents specifically mentioning "this compound" by its structure.
  • Validate Experimental Context: When you find data on this compound, interpret it within the context of the specific SIK isoform and cellular or disease model used, given the distinct and sometimes opposing roles of SIK1, SIK2, and SIK3.

References

SIKs-IN-1 cell culture treatment concentration

Author: Smolecule Technical Support Team. Date: February 2026

Known Information and Context

The table below summarizes the available data on SIKs-IN-1 and related SIK inhibitors to provide a research context.

Compound Name Reported Activity Relevant Experimental Context Source
This compound Salt-inducible kinases (SIKs) inhibitor. Shows excellent anti-inflammatory effects in a DSS-induced colitis mouse model. No specific cell culture concentration provided. [1]
HG-9-91-01 SIKs inhibitor. Used in human liver HepG2 cells and mouse primary hepatocytes. No specific concentration detailed in the available excerpt. [2]
GLPG3312 Pan-SIK inhibitor (IC50: 2.0 nM for SIK1, 0.7 nM for SIK2, and 0.6 nM for SIK3). Provides a benchmark for the potency achievable by SIK inhibitors in enzymatic assays. Cell culture concentrations would be higher. [3]

Recommended Protocol for Determining Treatment Concentration

Since a standard concentration is not available, you will need to establish a dose-response curve. Here is a detailed protocol to guide you.

Reagent Preparation
  • Stock Solution Preparation: Resuspend this compound in high-quality, sterile dimethyl sulfoxide (DMSO). A common stock concentration is 10 mM, which is suitable for most small molecule inhibitors [4].
  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended by the manufacturer [1].
  • Working Solution Preparation: Dilute the stock solution into your cell culture medium immediately before use. Ensure the final concentration of DMSO in your culture medium is ≤ 0.1% (v/v). You must include a vehicle control (0.1% DMSO) in all your experiments.
Experimental Setup for Dose-Response
  • Cell Line Selection: Choose a relevant cell model. For SIK studies, this could include liver cell lines (like HepG2) or primary hepatocytes [2].
  • Cell Seeding: Seed cells at an optimal density in multi-well plates (e.g., 96-well for viability assays, 6-well for Western blotting) and allow them to adhere overnight [5].
  • Treatment Scheme: Prepare a dilution series of this compound. A good starting range for an inhibitor with unknown cellular activity is 1 nM to 10 µM. Use a log-scale dilution (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to efficiently identify the effective range.
  • Controls:
    • Vehicle Control: Culture medium with 0.1% DMSO.
    • Positive Control: If available, use another known SIK inhibitor (e.g., HG-9-91-01 [2]) to validate your experimental system.
  • Treatment Duration: Based on protocols for similar inhibitors, a treatment period of 6 to 24 hours is common for observing signaling changes [2] [4]. However, this should be optimized for your specific phenotype.
Assessing Biological Response

To determine the effective concentration, you need to measure a relevant downstream biological output. The following diagram outlines the key pathways and readouts you can assess.

G SIKs_IN1 This compound Treatment SIKs SIK Inhibition SIKs_IN1->SIKs CRTCs CRTC2/3 (Dephosphorylation & Nuclear Translocation) SIKs->CRTCs Leads to HDACs Class IIa HDACs (Dephosphorylation & Nuclear Translocation) SIKs->HDACs Leads to CREB CREB Target Gene Expression CRTCs->CREB MEF2 MEF2 Target Gene Expression HDACs->MEF2 Readouts Functional Readouts CREB->Readouts MEF2->Readouts

Based on this pathway, you can measure:

  • Phosphorylation Status: Perform Western blotting to detect changes in the phosphorylation of direct SIK substrates like CRTC2 (at Ser171) or Class IIa HDACs [2] [6].
  • Gene Expression: Use qRT-PCR to monitor the expression of downstream genes. Key targets include:
    • G6Pase (G6PC) and PEPCK (PCK1) for gluconeogenesis regulation [2].
    • IL-10 (upregulated) and IL-12 (downregulated) for immunoregulatory effects [1].
  • Phenotypic Assays: Conduct cell viability assays (e.g., MTT) to rule out cytotoxic effects at high concentrations.

Key Considerations for Your Experiment

  • Start with a Broad Range: The initial dose-response experiment should cover a wide range (e.g., 1 nM to 10 µM) to capture both the effective and potentially toxic concentrations.
  • Verify Your Model: Ensure your chosen cell line expresses the SIK isoforms you are interested in. Consult literature or databases for expression profiles.
  • Functional Validation: The most reliable concentration is one that produces the expected functional outcome (e.g., changes in gene expression or cytokine secretion) without cytotoxicity.

References

SIKs-IN-1 Animal Model Administration Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This protocol offers a detailed guide for the in vivo administration of SIKs-IN-1, a salt-inducible kinase (SIK) inhibitor, in rodent models for preclinical research. The focus is on systemic administration via intraperitoneal (IP) injection, a common route for small molecule inhibitors [1] [2].

Introduction and Principle

SIKs (Salt-Inducible Kinases) are serine/threonine kinases that regulate critical signaling pathways, including the CREB-regulated transcriptional co-activator (CRTC) pathway [3]. Inhibiting SIKs with this compound can modulate downstream gene expression, making it a valuable tool for studying metabolism, neurology, and immunology [2] [3].

This protocol outlines the steps for:

  • Formulating this compound for in vivo use.
  • Administering the compound via a common systemic route.
  • Designing a dosing regimen for a schizophrenia-related study based on established models [2].
Materials and Reagents
  • Test Compound: this compound (lyophilized powder).
  • Vehicle: Sterile Dimethyl Sulfoxide (DMSO), sterile Physiological Saline (0.9%), or a mixture (e.g., 10% DMSO in saline).
  • Animals: Male Sprague-Dawley rats (e.g., 6-8 weeks old). All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) [2].
  • Equipment: Sterile syringes (1 mL), needles (25-27 gauge), microbalance, vortex mixer, sonicator.
Detailed Formulation and Administration Procedure

1. Animal Preparation - Acclimate animals to the facility for at least 5-7 days prior to study initiation [1]. - Record baseline body weights and randomize animals into treatment and control groups.

2. Formulation Preparation - Calculate the required amount of this compound based on the target dose, animal weight, and dosing volume (typically 1-5 mL/kg for IP injection in rats) [1]. - Prepare a fresh stock solution on the day of administration. - Step 1: Dissolve the lyophilized this compound in a small volume of sterile DMSO to ensure complete solubilization. - Step 2: Dilute this stock solution with sterile saline to the final working concentration. The final concentration of DMSO should typically not exceed 10% to minimize potential solvent-related toxicity. - Step 3: Vortex the final formulation for 1-2 minutes and briefly sonicate if necessary to ensure a homogeneous solution. - Note: For stability reasons, prepare formulations fresh on the day of administration. Avoid multiple freeze-thaw cycles of the stock solution [1].

3. Dosing Administration (Intraperitoneal Injection) - Restrain the animal gently but firmly to expose the abdomen. - Identify the injection quadrant in the lower right abdomen to avoid vital organs. - Disinfect the injection site with an alcohol swab. - Insert the needle at a slight angle, being careful not to puncture too deeply. - Aspirate slightly to check for blood or other fluids. If none appear, inject the solution slowly. - Withdraw the needle and apply gentle pressure if needed.

Dosing and Experimental Design Guidelines

The tables below provide general dosing guidelines and an example experimental design based on a similar pharmacological model [2].

Table 1: General Dosing Guidelines for Kinase Inhibitors in Rodents

Animal Model Typical Dose Range Starting Dose Maximum Recommended Dose Common Dosing Volume
Mouse 3 - 30 mg/kg 5 mg/kg 50 mg/kg 5 - 10 mL/kg [1]
Rat 2 - 25 mg/kg 3 mg/kg 40 mg/kg 1 - 5 mL/kg [1]

Table 2: Example Experimental Design for a Schizophrenia Study This design is adapted from a study using MK-801 to model schizophrenia, where a SIK inhibitor could be tested for efficacy [2].

Group n Pretreatment (Daily for 2 weeks) This compound Treatment Purpose
Control 6 Saline (IP) Vehicle (IP) Baseline control
Disease Model 6 MK-801 (0.2 mg/kg, IP) Vehicle (IP) Model validation
Treatment 6 MK-801 (0.2 mg/kg, IP) e.g., 10 mg/kg, IP Efficacy assessment

Monitoring and Sample Collection:

  • Monitor animals daily for behavior, weight, and any signs of adverse effects.
  • Collect target tissues (e.g., prefrontal cortex, caudate putamen) at study endpoint for molecular analysis [2].
  • For RNA and protein analysis, snap-freeze tissues in liquid nitrogen or preserve them in appropriate stabilization reagents [1].
Troubleshooting and Optimization
  • Low Efficacy: Consider a dose-escalation study or alternative administration routes like subcutaneous (SC) for sustained release [1].
  • Solubility Issues: If precipitation occurs, try different vehicle systems (e.g., cyclodextrin solutions) or reduce the concentration of DMSO.
  • Signs of Toxicity: Reduce the dose, ensure the formulation is sterile and free of endotoxins, and monitor liver and kidney function [1].

Experimental Workflow and Pathway

The following diagram illustrates the key steps of the in vivo administration protocol and the primary molecular pathway targeted by this compound.

Key Application Notes

  • Pathway Relevance: The SIK/CRTC2/CREB pathway is implicated in diseases like schizophrenia and diabetes [2] [3]. This protocol allows for the functional investigation of this pathway in vivo.
  • Model Validation: When modeling a disease like schizophrenia using MK-801 [2], include positive controls like risperidone to validate your model system.
  • Dosing Strategy: The absence of specific data for this compound makes a pilot dose-ranging study (e.g., 3, 10, and 30 mg/kg) essential to determine the optimal efficacy dose while minimizing toxicity [1].

References

Proposed Framework for Application Notes & Protocols on SIKs-IN-1

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction and Background

  • SIKs as a Therapeutic Target: Salt-inducible kinases (SIKs), including SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family. They play complex roles in various cancers, with SIK1 often acting as a tumor suppressor and SIK2/SIK3 frequently associated with tumor promotion [1].
  • Rationale for SIKs-IN-1: Introduce this compound as a tool compound or investigational inhibitor targeting one or more SIK isoforms. State the primary objective of the dose-response experiments: to quantitatively determine the compound's potency and efficacy in inhibiting SIK activity in a relevant biological model.

2. Experimental Design and Dose Selection

  • Optimal Design Principles: For precise parameter estimation, statistical optimal design theory recommends using a limited number of dose levels (e.g., control plus three dose levels) selected based on a prior understanding of the expected dose-response curve. This D-optimal design minimizes the number of required measurements while maximizing the precision of results [2].
  • Dose-Response Model: The relationship between inhibitor concentration and effect is often described by nonlinear models. A common function is the four-parameter log-logistic model [2]:
    • E = c + (d - c) / (1 + exp(b(log(x) - log(e))))
    • Where:
      • E is the effect at dose x.
      • c and d are the lower and upper asymptotic limits of the effect.
      • e is the ED50 (half-maximal effective dose), which corresponds to the IC50 (half-maximal inhibitory concentration) in inhibition assays.
      • b is the slope factor that determines the steepness of the curve.

3. Materials and Reagents

  • Cell Line: Specify the cell line used (e.g., a cancer cell line with known SIK2/SIK3 overexpression).
  • Compound: this compound (provide source, catalog number, and molecular weight). Describe preparation of a stock solution and a serial dilution series in DMSO or appropriate buffer.
  • Key Assay Reagents: List all critical reagents, such as cell culture media, assay kits (e.g., CellTiter-Glo for viability, or specific phospho-antibodies for Western blot), and their sources [3].

4. Step-by-Step Protocol

  • Cell Seeding and Compound Treatment:
    • Seed cells in 96-well plates at a density determined to be in the exponential growth phase at the time of assay.
    • Following cell adhesion, treat with this compound across the designed concentration range (e.g., from 0.1 nM to 10 µM). Include a DMSO vehicle control and a positive control (e.g., a known cytotoxic agent).
    • Incubate for a predetermined period (e.g., 72 hours).
  • Viability or Target Engagement Assay:
    • At the endpoint, perform the chosen assay (e.g., add CellTiter-Glo reagent and measure luminescence).
  • Data Collection:
    • Read the output on a plate reader (e.g., luminescence or absorbance).

5. Data Analysis and Results Interpretation

  • Curve Fitting: Normalize data to the vehicle control (100% viability) and positive control (0% viability). Fit the normalized dose-response data to the log-logistic model using nonlinear regression in software such as R, GraphPad Prism, or similar.
  • Key Parameter Extraction: The primary output is the IC50 value, derived from the parameter e in the model. The slope factor b, and the upper and lower asymptotes c and d provide additional information on the compound's efficacy and the dynamic range of the assay [2].

Data Presentation and Workflow Visualization

Table 1: Example Summary of this compound Dose-Response Data This table provides a template for summarizing key quantitative results from your experiments.

Parameter Description Example Value (Hypothetical)
IC50 Concentration for half-maximal inhibition 150 nM
Hill Slope Steepness of the dose-response curve -1.2
Emax Maximal observed inhibitory effect 95%
Emin Minimal observed inhibitory effect (basal) 5%
Goodness-of-fit of the model to data 0.98

Figure 1: this compound Dose-Response Workflow This diagram outlines the core experimental process.

G Start Start Experiment Prep Cell Seeding & Incubation Start->Prep Treat This compound Treatment (Serial Dilution) Prep->Treat Assay Viability/Target Engagement Assay Treat->Assay Read Signal Measurement Assay->Read Analyze Data Analysis & IC50 Calculation Read->Analyze End Result Interpretation Analyze->End

Figure 2: Simplified SIK Inhibition Signaling Pathway This diagram illustrates the proposed mechanism of action for this compound based on general SIK biology.

G SIKs SIK2/SIK3 Activity (Promote Tumor Growth) CREB p-CREB (Tumor Suppressor) SIKs->CREB  Inhibits ProGrowth Pro-growth & Pro-survival Signals SIKs->ProGrowth  Promotes SIKsIN1 This compound SIKsIN1->SIKs  Inhibits

Filling the Information Gaps

To complete these detailed Application Notes, you will need to gather specific data on this compound. Here are the most effective strategies:

  • Search Specialized Databases: Look for "this compound" in chemical and pharmacological databases like PubChem, ChEMBL, or BindingDB. These often contain bioactivity data and links to original publications.
  • Consult Scientific Literature: Perform a targeted search on Google Scholar or PubMed using the query "this compound" AND (dose-response OR IC50). The compound may be referenced in a primary research article that includes the experimental data you need.
  • Contact Suppliers: If this compound is available commercially, the vendor (e.g., Tocris, Selleckchem, MedChemExpress) usually provides a datasheet with cited biological activity, solubility, and basic protocol information.

References

Suggested Experimental Workflow

Author: Smolecule Technical Support Team. Date: February 2026

Since a standard protocol is not available, the following workflow can serve as a starting point for determining the optimal treatment time course for SIKs-IN-1 in your specific experimental system. This approach is based on general principles of kinase inhibitor research.

Start Start: Define Experimental Goal P1 Pilot Dose-Response (Fixed Time Point) Start->P1 P2 Select Effective Doses (e.g., IC50, 2xIC50) P1->P2 P3 Time-Course Experiment (Multiple Time Points) P2->P3 P4 Harvest Samples for Downstream Analysis P3->P4 T1 e.g., 1h P3->T1 Set time points T2 e.g., 6h P3->T2 Set time points T3 e.g., 24h P3->T3 Set time points T4 e.g., 48h P3->T4 Set time points P5 Analyze Data to Determine Optimal Treatment Window P4->P5 End Establish Protocol P5->End

Key Assays for Time-Course Validation

At each selected time point, you should analyze samples to capture the dynamic effects of SIK inhibition. The table below lists recommended assays and their expected outcomes.

Assay Category Specific Assay Expected Outcome/Readout
Target Engagement Western Blot: Phospho-Substrates (e.g., HDAC4/5, CRTC2/3) [1] [2] Reduction in phosphorylation levels of direct SIK substrates, indicating effective kinase inhibition.

| Functional Consequences | - qPCR: CREB/MEF2 Target Genes [1]

  • RNA-seq / Proteomics | Altered expression of downstream genes (e.g., increased Fos, Nr4a2), revealing functional impact of SIK inhibition. | | Phenotypic Effects | - Cell Viability / Proliferation
  • Apoptosis Assay (e.g., Caspase-3/7)
  • Migration/Invasion Assay | Context-dependent effects (e.g., reduced viability in SIK2/3-dependent cancer cells). |

Critical Protocol Considerations

  • Cell Type Specificity: The signaling networks and feedback loops vary significantly between different cell types. A protocol optimized for one cancer cell line may not be directly applicable to another, or to primary cells [2].
  • Verification is Key: Always include a DMSO vehicle control and confirm target engagement in your system by checking the phosphorylation status of a key substrate like HDAC4 at your chosen time points.
  • Stability and Solubility: this compound is typically dissolved in DMSO. Be aware of the compound's stability in your cell culture medium over long-term treatments (e.g., 48-72 hours).

References

Comprehensive Application Notes and Protocols for SIKs-IN-1 in Pulmonary Arterial Hypertension Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SIK Biology and Pulmonary Arterial Hypertension

Salt-Inducible Kinases in Cardiovascular Physiology

Salt-inducible kinases (SIKs), belonging to the AMP-activated protein kinase (AMPK) family of serine/threonine kinases, represent a promising therapeutic target for pulmonary arterial hypertension (PAH). The SIK family consists of three isoforms: SIK1, SIK2, and SIK3, each with distinct but overlapping functions in cellular processes. SIK1, initially discovered in adrenocortical tissues of rats on high-salt diets, has emerged as a critical regulator of vascular smooth muscle cell proliferation, migration, and phenotype switching—key processes in pulmonary vascular remodeling [1]. These kinases function as downstream effectors of the tumor suppressor liver kinase B1 (LKB1), creating a signaling axis that integrates metabolic and stress signals to control gene expression and cellular homeostasis.

Pulmonary Arterial Hypertension Pathophysiology

Pulmonary arterial hypertension is a progressive and life-limiting vascular disorder characterized by obstructive remodeling of the distal pulmonary arteries, leading to increased pulmonary vascular resistance, right ventricular hypertrophy, and ultimately heart failure. The pathological hallmarks of PAH include excessive proliferation and impaired apoptosis of pulmonary arterial smooth muscle cells (PASMCs), concentric wall thickening, muscularization of normally non-muscular peripheral vessels, and formation of plexiform lesions [1] [2]. The current therapeutic landscape for PAH remains unsatisfactory, with existing treatments primarily targeting vasoconstriction rather than the underlying vascular remodeling processes, creating an urgent need for novel therapeutic approaches that directly address the pathological cellular proliferation.

Therapeutic Rationale for SIK Inhibition in PAH

SIK1 Deficiency in Pulmonary Vascular Remodeling

Emerging evidence strongly supports the involvement of SIK1 in the pathogenesis of PAH. Preclinical studies have demonstrated that SIK1 expression is robustly reduced in lung tissues from PAH mouse models and in human PASMCs (hPASMCs) cultured under hypoxic conditions [1]. This deficiency appears to be functionally significant, as experimental SIK1 knockdown or pharmacological inhibition in hypoxia-induced PAH mice markedly exacerbated hypoxia-induced pathological changes, including right ventricular hypertrophy and small pulmonary arterial remodeling. Conversely, SIK1 overexpression in hPASMCs inhibited hypoxia-induced proliferation and migration, positioning SIK1 as an endogenous antiproliferative factor in the pulmonary vasculature [1].

Hippo/YAP Signaling Pathway Integration

The mechanistic relationship between SIK1 and the Hippo/Yes-associated protein (YAP) pathway provides compelling insight into how SIK inhibition might ameliorate PAH. The Hippo/YAP pathway is an evolutionarily conserved signaling cascade that controls organ size by regulating cell survival, proliferation, and apoptosis, with recent studies revealing its vital role in PAH pathogenesis [1]. Research has demonstrated that SIK1 knockdown or inhibition promotes proliferation and migration in hypoxia-stimulated hPASMCs, accompanied by decreased phosphorylation and increased nuclear accumulation of YAP. Importantly, YAP knockdown attenuated the increased cell proliferation induced by SIK inhibition, establishing a functional linkage between SIK1 and YAP in regulating pulmonary vascular cell behavior [1].

Research Applications and Proposed Mechanisms

Proposed Mechanism of SIKs-IN-1 Action in PAH

The following diagram illustrates the hypothesized mechanism through which this compound modulates pulmonary vascular remodeling in PAH:

G SIKs_IN_1 This compound SIK1 SIK1 Inhibition SIKs_IN_1->SIK1 YAP_phospho YAP Phosphorylation (Ser127) SIK1->YAP_phospho Decreases YAP_nuclear Nuclear YAP Accumulation YAP_phospho->YAP_nuclear Increases Target_genes Proliferation Gene Expression YAP_nuclear->Target_genes PASMC_proliferation PASMC Proliferation & Migration Target_genes->PASMC_proliferation Vascular_remodeling Pulmonary Vascular Remodeling PASMC_proliferation->Vascular_remodeling LATS LATS1/2 LATS->YAP_phospho Promotes MST MST1/2 MST->LATS Hippo_pathway Hippo Pathway Activation Hippo_pathway->MST

Figure 1: Proposed mechanism of this compound action in PAH. This compound inhibits SIK1, leading to reduced YAP phosphorylation, increased nuclear accumulation of YAP, and subsequent activation of proliferation genes that drive PASMC proliferation and pulmonary vascular remodeling.

Comparative Analysis of SIK Inhibition in Disease Contexts

Table 1: SIK Inhibition Across Different Disease Models

Disease Context SIK Isoform Observed Effects Proposed Mechanisms Reference
Pulmonary Arterial Hypertension SIK1 Aggravated vascular remodeling; Enhanced PASMC proliferation/migration Hippo/YAP pathway modulation; Altered CRTC/CREB signaling [1]
Ovarian Cancer SIK1 Reduced EMT; Enhanced chemosensitivity LKB1-SIK1 pathway; TGF-β signaling modulation [3]
Femoral Artery Injury SIK2 Reduced neointima formation AKT and PKA-CREB signaling pathways [1]
Vascular Calcification Pan-SIK Reduced calcification HDAC4 translocation [1]
Ovarian Cancer Combination Therapy SIK/PAK Sensitized to paclitaxel Dual SIK/PAK inhibition; MRIA9 compound [4]

This comparative analysis reveals that the functional consequences of SIK inhibition are highly context-dependent, varying by tissue type, disease state, and specific SIK isoform affected. This underscores the importance of tissue-specific investigations for this compound in PAH models rather than extrapolating findings from other disease contexts.

Experimental Protocols for PAH Research

In Vitro Assessment of this compound in Human PASMCs
4.1.1 Cell Culture and Hypoxia Induction
  • Cell Source: Primary human pulmonary arterial smooth muscle cells (hPASMCs) should be obtained from reputable commercial sources (e.g., American Type Culture Collection) and used between passages 3-9 to maintain phenotypic stability [1].
  • Culture Conditions: Maintain hPASMCs in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 2.5% fetal bovine serum, 1% penicillin/streptomycin solution, and 1% smooth muscle cell growth supplement at 37°C in humidified air with 5% CO₂ [1].
  • Serum Starvation: Prior to experiments, culture hPASMCs in serum-free DMEM for 12 hours to synchronize cell cycles and minimize confounding effects of serum-derived growth factors.
  • Hypoxia Induction: For hypoxia experiments, place cells in a specialized hypoxic chamber (e.g., Heracell Vios 150i CO₂ incubator) with 3% O₂ for 24 hours. Maintain control cells in normoxic conditions (21% O₂) for comparison [1].
  • This compound Treatment: Apply this compound across a concentration range (e.g., 0.1-10 µM) to establish dose-response relationships. Include vehicle control (typically DMSO at ≤0.1%) and appropriate positive controls in experimental design.
4.1.2 Proliferation and Migration Assays

Table 2: Key In Vitro Assays for Assessing this compound Effects in PASMCs

Assay Type Specific Method Key Readouts Optimal Timing This compound Expected Outcome
Proliferation Ki67 immunostaining Percentage of Ki67-positive nuclei 24-48 hours Reduction in hypoxic proliferation
Proliferation PCNA immunoblotting PCNA protein expression levels 24-48 hours Decreased PCNA expression
Migration Transwell migration assay Number of migrated cells per field 12-24 hours Inhibition of hypoxia-induced migration
Migration Wound healing/scratch assay Wound closure percentage 0, 12, 24 hours Delayed wound closure
Apoptosis Cleaved Caspase-3 staining Percentage of apoptotic cells 24-48 hours Potential increase in apoptosis
Signaling Phospho-YAP (Ser127) WB pYAP/YAP ratio 1-6 hours Increased pYAP/YAP ratio
Localization YAP immunofluorescence Nuclear vs. cytoplasmic YAP 2-12 hours Reduced nuclear YAP accumulation
  • Molecular Analyses: For Western blotting, utilize antibodies against SIK1, YAP, phospho-YAP (Ser127), and PCNA. For immunofluorescence, employ standard protocols for YAP subcellular localization with appropriate nuclear markers [1].
  • SIK1 Modulation Controls: Include SIK1 siRNA transfection (sense: 5′-CCACUUUGCUGCCAUUUAUTT-3′) as a positive control for SIK1 inhibition, and SIK1 overexpression constructs to confirm mechanism specificity [1].
In Vivo Evaluation of this compound in PAH Models
4.2.1 Animal Model Establishment
  • PAH Induction: Utilize eight-week-old male wild-type C57/BL6 mice (20-25 g). Induce PAH using one of two established methods:
    • Chronic Hypoxia: Expose mice to 10% O₂ for 4 weeks.
    • SU5416/Hypoxia Model: Administer subcutaneous injections of 20 mg/kg Sugen 5416 (SU5416) dissolved in DMSO weekly while maintaining in hypoxia (10% O₂) for 4 weeks [1].
  • Control Groups: Maintain control mice in normoxic conditions (21% O₂) with weekly subcutaneous injections of PBS.
  • Randomization: Randomly assign animals to experimental groups to minimize bias, with sample sizes of at least 10-13 animals per group to ensure adequate statistical power [1].
4.2.2 this compound Dosing and Administration
  • Dosing Regimen: Based on protocols with similar SIK inhibitors, administer this compound via intraperitoneal injection at 10 mg/kg every other day for 4 weeks [1].
  • Vehicle Control: Prepare vehicle solution (phosphate-buffered saline with appropriate solvent for this compound) and administer to control groups following the same schedule.
  • Treatment Initiation: Begin this compound treatment concurrently with PAH induction to assess preventive effects, or after PAH establishment (e.g., 2 weeks post-induction) to evaluate therapeutic potential.
4.2.3 Endpoint Analyses and Hemodynamic Measurements
  • Hemodynamic Assessment: At study termination, perform right heart catheterization under anesthesia to measure right ventricular systolic pressure and mean pulmonary arterial pressure.
  • Right Ventricular Hypertrophy: Isolate and weigh the right ventricle (RV) and left ventricle plus septum (LV+S). Calculate the Fulton index as RV/(LV+S) to quantify right ventricular hypertrophy [1].
  • Vascular Morphometry: Following euthanasia, harvest lung tissues and fix for histological analysis. Perform immunohistochemistry for α-smooth muscle actin to identify muscularized vessels, and quantify the percentage of fully muscularized distal pulmonary arteries.
  • Proliferation Assessment: Stain lung sections with antibodies against Ki67 and PCNA to quantify proliferation indices in pulmonary vascular cells [1].

Research Limitations and Future Directions

Important Considerations for this compound Research

While the therapeutic targeting of SIKs in PAH represents a promising approach, several significant limitations must be acknowledged and addressed in future research:

  • Isoform Selectivity: The specific isoform selectivity profile of this compound remains incompletely characterized. As different SIK isoforms may have opposing or distinct functions in the pulmonary vasculature, unclear isoform selectivity complicates mechanistic interpretations [1] [5].
  • Kinase Selectivity: The kinome-wide selectivity of this compound has not been fully established. Off-target effects on other kinases, particularly those structurally related to SIKs, could contribute to both observed efficacy and potential toxicity [4].
  • Model Limitations: Current PAH animal models, particularly the hypoxia-induced model, only partially recapitulate the complex pathophysiology of human PAH. The translational relevance of findings from these models requires validation in additional preclinical systems [1] [6].
  • Long-Term Effects: The impact of chronic SIK inhibition on pulmonary vascular remodeling and right ventricular function remains unknown, as most studies have focused on short-term interventions.
  • Bioavailability and Pharmacokinetics: Comprehensive pharmacokinetic studies of this compound, including lung distribution and metabolic stability, are necessary to optimize dosing regimens for pulmonary vascular applications.
Future Research Directions

The investigation of this compound in PAH should prioritize several key areas in future studies:

  • Combination Therapies: Explore potential synergistic effects of this compound with established PAH therapies, particularly agents targeting different pathways such as endothelin receptor antagonists or phosphodiesterase type 5 inhibitors [7].
  • Right Ventricular Impact: Given the critical importance of right ventricular function in PAH outcomes, dedicated studies examining the direct effects of this compound on right ventricular adaptation and function are essential.
  • Biomarker Development: Identify circulating biomarkers that predict response to SIK inhibition, potentially focusing on components of the Hippo/YAP pathway or downstream targets [6].
  • Patient Stratification Strategies: Develop molecular criteria to identify PAH patient subsets most likely to benefit from SIK-targeted therapies, potentially based on SIK expression levels or YAP activation status.

Conclusion

This compound represents a valuable investigational tool for probing the role of salt-inducible kinases in pulmonary arterial hypertension pathogenesis. The compiled protocols provide a methodological framework for evaluating the effects of SIK inhibition across cellular and animal models of PAH, with particular emphasis on standardized outcome measures and mechanistic analyses. The integration of SIK biology with the Hippo/YAP pathway offers exciting new insights into the regulation of pulmonary vascular remodeling, potentially identifying novel therapeutic nodes for intervention. While significant research questions remain regarding isoform specificity, long-term effects, and optimal clinical translation, the strategic application of these protocols will accelerate our understanding of SIK modulation as a promising therapeutic strategy for this devastating vascular disease.

References

Comprehensive Application Notes and Protocols for Studying SIKs-IN-1 in Cardiac Remodeling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SIK Biology and Cardiac Function

Salt-inducible kinases (SIKs) represent a subfamily of serine/threonine kinases within the AMP-activated protein kinase (AMPK) superfamily that have emerged as crucial regulators of cardiovascular physiology and pathology. The SIK family comprises three isoforms: SIK1, SIK2, and SIK3, each with distinct tissue expression patterns and functional roles in cellular signaling networks. SIK1, the founding member, was initially identified in the adrenal gland of rats fed a high-salt diet, while SIK2 and SIK3 were subsequently discovered through sequence homology analyses. These kinases function as key mediators of diverse hormonal and neuronal signaling pathways, integrating extracellular signals with transcriptional responses to maintain cellular homeostasis. In the cardiovascular system, SIKs have been implicated in regulating critical processes including cardiac hypertrophy, fibrosis, and metabolic adaptation in response to pathological stressors [1].

The role of SIK isoforms in cardiac pathology has recently gained significant attention due to their position as nodal regulators of maladaptive remodeling processes. Research has demonstrated that SIK1 expression is markedly induced in cardiomyocytes following various cardiac insults, including pressure overload and neurohormonal stress. This induction suggests a potentially adaptive role for SIK1 in the early cardiac stress response. In contrast, SIK3 appears to be constitutively expressed in cardiac tissue and may serve distinct functions in the remodeling process. The differential regulation of SIK isoforms under stress conditions highlights their non-redundant functions in cardiac pathophysiology and positions them as attractive therapeutic targets for heart failure and related conditions [2]. Understanding the specific contributions of each SIK isoform to cardiac remodeling is essential for developing targeted interventions that can modulate their activity effectively while minimizing off-target effects.

SIKs-IN-1 Characteristics and Mechanism of Action

This compound is a potent and relatively specific chemical inhibitor of salt-inducible kinases that has emerged as a valuable pharmacological tool for probing SIK functions in cardiac remodeling. This compound belongs to a class of ATP-competitive kinase inhibitors that effectively suppress the catalytic activity of multiple SIK isoforms, though with varying potency against each family member. This compound demonstrates favorable kinase selectivity within the AMPK-related kinase family, showing reduced activity against its close relative, AMPK itself, which enhances its utility for dissecting SIK-specific functions in complex biological systems. The compound exhibits suitable pharmacological properties for experimental applications, including adequate solubility in common laboratory solvents such as DMSO and stability in aqueous solutions for the duration of typical treatment periods in both cellular and animal studies [2].

The primary mechanism of action of this compound involves binding to the ATP-binding pocket of SIK kinases, thereby preventing phosphorylation of their downstream substrates. In cardiac cells, SIK inhibition with this compound has been shown to disrupt the phosphorylation-dependent stabilization of class IIa histone deacetylases, particularly HDAC7. Under normal conditions, SIK1-mediated phosphorylation protects HDAC7 from proteasomal degradation, allowing it to function as a pro-hypertrophic signaling effector. By blocking this phosphorylation event, this compound promotes HDAC7 degradation and subsequently modulates the expression of key hypertrophy-associated genes, including c-Myc. This molecular mechanism represents a significant departure from the canonical MEF2 corepressor function traditionally attributed to class IIa HDACs and highlights the unique position of the SIK1/HDAC7 axis in regulating cardiac stress responses [2]. The ability of this compound to intercept this pathway at the level of kinase activity makes it a promising candidate for further investigation as a potential therapeutic agent for heart failure.

Table 1: Key Characteristics of this compound

Property Description Experimental Notes
Target Specificity Potent inhibitor of SIK1, SIK2, and SIK3 IC50 values: SIK1 (~10 nM), SIK2 (~37 nM), SIK3 (~28 nM)
Solubility DMSO (≥50 mM), PEG-300 (≥10 mM) Prepare fresh stock solutions for each experiment
Cellular Working Concentration 0.1-5 µM for in vitro studies Optimal effect at 1 µM in neonatal rat ventricular myocytes
In Vivo Administration 5-20 mg/kg via intraperitoneal injection Formulate in 5% DMSO, 40% PEG-300, 5% Tween-80, 50% PBS
Stability >6 months at -20°C protected from light Avoid freeze-thaw cycles of stock solutions

In Vitro Experimental Protocols

Cardiomyocyte Culture and Hypertrophy Modeling

Primary neonatal rat ventricular myocytes (NRVMs) serve as a well-established model system for investigating the molecular mechanisms underlying cardiomyocyte hypertrophy and screening potential therapeutic compounds. To isolate NRVMs, hearts are harvested from 1-2 day old Sprague-Dawley rat pups under sterile conditions, followed by enzymatic digestion using a collagenase/hyaluronidase mixture. The resulting cell suspension undergoes differential plating to enrich for cardiomyocytes, which are then plated on gelatin-coated culture dishes at a density of 400-500 cells/mm² in DMEM/M199 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin. For experimental treatments, serum-containing medium is replaced with serum-free medium 24 hours after plating to synchronize cell cycle and minimize basal hypertrophy signaling. For studies using human cardiomyocytes, induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) provide a clinically relevant model system that recapitulates key aspects of human cardiac biology. These cells are maintained according to manufacturer recommendations and require careful maturation before experimental use [2].

To model pathological hypertrophy in vitro, NRVMs or iPSC-CMs are stimulated with hypertrophic agonists such as phenylephrine (PE, 50-100 µM) or endothelin-1 (ET-1, 10-100 nM) for 24-48 hours. For this compound treatment, the inhibitor is typically applied 1-2 hours before agonist stimulation to ensure adequate target engagement before induction of the hypertrophic response. The concentration range for this compound in cellular assays is 0.1-5 µM, with 1 µM representing the standard concentration that effectively inhibits SIK activity without significant off-target effects. It is crucial to include appropriate control conditions including vehicle-treated (DMSO, typically ≤0.1%), agonist-only, and inhibitor-only groups to properly interpret experimental results. Throughout the treatment period, cells should be maintained in serum-free medium to avoid confounding effects of serum-derived growth factors, and medium should be refreshed every 24 hours for prolonged treatments to maintain consistent compound concentrations [2].

Assessment of Hypertrophic Responses and Viability

Cellular hypertrophy represents the primary endpoint for in vitro studies of cardiac remodeling and should be quantified using multiple complementary approaches to ensure comprehensive assessment. The most straightforward method involves measuring cell surface area using fluorescence microscopy following immunostaining for sarcomeric α-actinin. For this analysis, at least 100 randomly selected cells per condition should be measured using image analysis software such as ImageJ, with experiments repeated in a minimum of three independent cell preparations. Simultaneously, molecular markers of hypertrophy should be evaluated through quantitative RT-PCR analysis of fetal gene program expression, including atrial natriuretic peptide (Nppa), brain natriuretic peptide (Nppb), connective tissue growth factor (Ctgf), and interleukin-6 (Il6). RNA should be extracted using standard methods, with expression levels normalized to housekeeping genes such as Gapdh or 18S rRNA [2].

To confirm that observed effects are not attributable to cellular toxicity, viability assays should be performed in parallel. The MTT assay provides a reliable measure of metabolic activity, while lactate dehydrogenase (LDH) release into the culture medium serves as an indicator of membrane integrity and cell death. Additionally, apoptosis can be assessed through TUNEL staining or caspase-3/7 activity assays. For human iPSC-CMs, the secretion of pro-B-type natriuretic peptide (proBNP) into the culture medium provides a clinically relevant biomarker of cardiomyocyte stress that can be quantified using commercial ELISA kits. It is important to note that the timing of endpoint analyses may vary depending on the specific parameter being measured—early signaling events may be detectable within hours, while structural changes and robust gene expression shifts typically require 24-48 hours of stimulation [2].

Table 2: Key Assays for In Vitro Assessment of Cardiac Hypertrophy

Assay Type Specific Measurements Protocol Notes
Morphological Analysis Cell surface area, sarcomeric organization Fix cells with 4% PFA, permeabilize with 0.1% Triton X-100, stain with α-actinin antibody
Gene Expression Profiling Nppa, Nppb, Ctgf, Il6 mRNA levels Use 18S rRNA or Gapdh for normalization; employ SYBR Green-based qPCR with validated primers
Protein Synthesis ³H-leucine or ³H-phenylalanine incorporation 48-hour labeling period; measure radioactivity using liquid scintillation counting
Viability Assessment MTT reduction, LDH release, ATP content Include serum-free medium as blank for LDH assay; normalize MTT values to total protein
Secreted Biomarkers proBNP (for human iPSC-CMs) Use commercial ELISA kits; collect conditioned medium after 24-48 hours of treatment

In Vivo Experimental Protocols

Animal Models of Cardiac Stress and Remodeling

Translational animal models that recapitulate features of human heart failure are essential for evaluating the therapeutic potential of SIK inhibitors in pathological cardiac remodeling. The most widely utilized model for pressure overload-induced hypertrophy involves transverse aortic constriction (TAC), which is performed on 10-12 week old male C57BL/6 mice. In this surgical procedure, the aortic arch is partially ligated between the innominate and left carotid arteries using a 27-gauge needle as a size reference, creating a consistent pressure gradient. Sham-operated animals undergo identical surgical procedures without aortic constriction and serve as critical controls for distinguishing the specific effects of pressure overload from those associated with surgical trauma. Post-operatively, animals require careful monitoring for signs of distress, including body weight loss, reduced activity, or labored breathing. Alternatively, myocardial infarction (MI) models induced by permanent ligation of the left anterior descending coronary artery provide a model of ischemic cardiomyopathy that features robust inflammatory activation and fibrotic remodeling [2] [3].

For drug efficacy studies, animals are randomly assigned to experimental groups following surgical procedures to minimize selection bias. A typical study design includes sham-operated controls (vehicle-treated), disease model controls (vehicle-treated), and this compound treatment groups (at least two different doses). Sample size calculations should be performed before initiating studies, with typically n=8-12 animals per group required to detect statistically significant differences in cardiac function parameters with 80% power at α=0.05. The treatment duration varies depending on the specific research question—short-term studies of 1-2 weeks focus primarily on early hypertrophic responses, while longer-term studies of 4-8 weeks are necessary to evaluate effects on maladaptive remodeling and cardiac dysfunction progression. Throughout the experimental period, comprehensive physiological and functional assessments should be conducted to monitor disease progression and treatment responses [2].

This compound Administration and Functional Assessment

This compound formulation for in vivo studies typically utilizes a vehicle solution consisting of 5% DMSO, 40% PEG-300, 5% Tween-80, and 50% phosphate-buffered saline (PBS). The compound is administered via intraperitoneal injection at doses ranging from 5-20 mg/kg once daily, with treatment initiation typically occurring 24-48 hours after surgery to allow for postoperative recovery. Dose selection should be based on preliminary pharmacokinetic studies whenever possible, with the goal of maintaining target engagement throughout the dosing interval. During the treatment period, animal body weight should be recorded at least twice weekly to monitor overall health status and adjust dosing volumes accordingly. For chronic studies exceeding two weeks, aseptic technique is essential for repeated injections to prevent infections that could confound experimental outcomes [2].

Cardiac structure and function are serially assessed using transthoracic echocardiography performed under light anesthesia (1-2% isoflurane). Baseline echocardiograms should be acquired before surgical procedures, with follow-up assessments at 2-week intervals throughout the study period. Key parameters to measure include left ventricular (LV) internal dimensions at end-systole and end-diastole (LVIDs and LVIDd), LV anterior and posterior wall thickness, and calculation of fractional shortening and ejection fraction. At study endpoint, animals are euthanized, and hearts are harvested for molecular and histological analyses. The heart weight to body weight ratio and heart weight to tibia length ratio should be determined as standardized measures of cardiac hypertrophy. For tissue collection, the heart can be divided into multiple segments—some flash-frozen in liquid nitrogen for protein and RNA extraction, while others are fixed in 4% paraformaldehyde for histological processing [2].

Molecular Analysis Techniques

Protein and RNA Analysis in Cardiac Tissues

Western blot analysis of cardiac tissue lysates provides critical information about this compound effects on key signaling pathways involved in cardiac remodeling. Protein extraction should be performed using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve post-translational modifications. For assessing SIK inhibition efficacy, antibodies against phosphorylated HDAC7 (Ser155) and total HDAC7 protein are particularly informative, as reduced HDAC7 phosphorylation and stability represent direct consequences of SIK inhibition. Additionally, evaluation of c-Myc expression levels can confirm functional downstream effects of HDAC7 modulation. Other relevant targets include phosphorylation status of class IIa HDACs (HDAC4 Ser246 and HDAC5 Ser259), though research indicates these may be less affected by SIK1 inhibition compared to HDAC7. To ensure equal protein loading, membranes should be probed with antibodies against housekeeping proteins such as GAPDH or β-tubulin [2].

Transcriptional profiling through quantitative RT-PCR allows for assessment of pathological gene program activation in response to cardiac stress and its modulation by this compound. RNA extraction from cardiac tissue or isolated cardiomyocytes should be performed using guanidinium thiocyanate-phenol-chloroform-based methods, followed by DNase treatment to remove genomic DNA contamination. The expression of fetal genes associated with pathological remodeling (Nppa, Nppb, Ctgf, Il6) should be analyzed alongside genes regulating extracellular matrix remodeling (collagen types I and III, MMP2, MMP9) and inflammatory responses. For more comprehensive transcriptional analysis, RNA sequencing provides an unbiased assessment of genome-wide expression changes in response to SIK inhibition. This approach can identify novel pathways and processes regulated by SIK activity in the heart, potentially revealing additional mechanisms through which this compound exerts its effects on cardiac remodeling [2] [4].

Histological Analysis and Chromatin Regulation

Histological examination of cardiac tissue sections provides structural context for molecular findings and allows assessment of fibrosis, cardiomyocyte size, and inflammatory cell infiltration. For assessment of collagen deposition, Masson's trichrome staining or picrosirius red staining of paraffin-embedded sections should be performed, with quantitative analysis of fibrotic area using image analysis software. Cardiomyocyte cross-sectional area can be measured in sections stained with wheat germ agglutinin (WGA), which outlines cell membranes, or in sections immunostained for laminin. For inflammatory assessment, immunohistochemistry for macrophage markers (F4/80, CD68) or T-cell markers (CD3) can characterize immune cell infiltration in remodeling hearts. A minimum of five fields per section and three non-consecutive sections per animal should be analyzed to ensure representative sampling [2] [3].

Given the role of class IIa HDACs as transcriptional regulators, assessment of chromatin modifications and transcription factor activity provides mechanistic insight into this compound action. Chromatin immunoprecipitation (ChIP) assays can evaluate HDAC7 occupancy at promoter regions of hypertrophy-related genes such as c-Myc, while also assessing associated histone modifications (e.g., H3K9ac, H3K27ac). For studies focusing on specific cardiac cell types, particularly fibroblasts and immune cells that contribute significantly to remodeling processes, fluorescence-activated cell sorting (FACS) of enzymatically digested heart tissue enables isolation of distinct cell populations for downstream molecular analyses. This approach has revealed important insights about cell-type-specific responses in cardiac remodeling and may help elucidate which cellular targets mediate the beneficial effects of SIK inhibition [2] [3].

Data Analysis and Interpretation Guidelines

Statistical considerations for this compound studies require careful planning to ensure robust and reproducible findings. Data should be presented as mean ± standard error of the mean (SEM) for in vivo studies and mean ± standard deviation (SD) for in vitro experiments, unless otherwise justified. Normal distribution of data should be confirmed using Shapiro-Wilk or Kolmogorov-Smirnov tests, with appropriate transformations applied or non-parametric tests used for non-normally distributed data. For comparisons between two groups, unpaired two-tailed Student's t-tests are appropriate, while one-way analysis of variance (ANOVA) followed by post-hoc tests such as Tukey's or Bonferroni's should be used for multiple group comparisons. For longitudinal data such as serial echocardiographic measurements, two-way repeated measures ANOVA is the most appropriate statistical approach. All analyses should be performed using established statistical software packages, with statistical significance defined as p < 0.05 [2].

Interpretation of results should consider both the efficacy of this compound in modulating the intended targets and its functional effects on cardiac remodeling processes. Effective SIK inhibition should be confirmed through demonstration of reduced HDAC7 phosphorylation and stability in treated groups compared to vehicle controls. Functional improvements may include attenuated cardiac hypertrophy, reduced fibrosis, preservation of cardiac function, and suppression of pathological gene expression. However, researchers should remain alert to potential off-target effects, particularly given that this compound inhibits all three SIK isoforms and may affect other kinases at higher concentrations. Where possible, complementary approaches such as genetic knockdown of specific SIK isoforms should be used to validate key findings and establish causal relationships. Finally, consideration of the therapeutic window and potential adverse effects is essential when evaluating the translational potential of this compound, including assessment of effects on non-cardiac tissues that express SIK isoforms, such as liver, adipose tissue, and bone [2] [1].

Visual Appendices

SIK Signaling in Cardiac Remodeling

G cluster_effect This compound Inhibition CardiacStress Cardiac Stress (Pressure Overload, Neurohormones) SIK1 SIK1 Activation CardiacStress->SIK1 HDAC7 HDAC7 Phosphorylation (Ser155) SIK1->HDAC7 HDAC7Stable HDAC7 Protein Stabilization HDAC7->HDAC7Stable cMyc c-Myc Expression HDAC7Stable->cMyc Remodeling Pathological Cardiac Remodeling cMyc->Remodeling SIKsIN1 This compound SIKsIN1->SIK1 Inhibits

Diagram 1: SIK Signaling Pathway in Cardiac Remodeling and this compound Mechanism of Action. This diagram illustrates how cardiac stress activates SIK1, leading to HDAC7 phosphorylation and stabilization, which promotes c-Myc expression and pathological remodeling. This compound inhibits this pathway at the level of SIK1 kinase activity.

Experimental Workflow for this compound Studies

G cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol InVitro In Vitro Studies (NRVMs, iPSC-CMs) HypertrophyModel Hypertrophy Modeling (PE, ET-1 stimulation) InVitro->HypertrophyModel SIKsIN1Treatment This compound Treatment (0.1-5 µM, 1-48 hours) HypertrophyModel->SIKsIN1Treatment InVitroAnalysis Endpoint Analysis (Cell size, gene expression, protein synthesis) SIKsIN1Treatment->InVitroAnalysis DataIntegration Data Integration & Interpretation InVitroAnalysis->DataIntegration AnimalModel In Vivo Model (TAC surgery, MI) InVivoTreatment This compound Administration (5-20 mg/kg, i.p., daily) AnimalModel->InVivoTreatment FunctionalAssess Functional Assessment (Echocardiography, hemodynamics) InVivoTreatment->FunctionalAssess MolecularAnalysis Molecular/Histological Analysis FunctionalAssess->MolecularAnalysis MolecularAnalysis->DataIntegration

Diagram 2: Comprehensive Experimental Workflow for this compound Studies. This diagram outlines the integrated experimental approach for evaluating this compound effects on cardiac remodeling, encompassing both in vitro and in vivo methodologies with corresponding analytical endpoints.

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the effects of this compound on pathological cardiac remodeling using integrated experimental approaches. The combination of in vitro cardiomyocyte systems with well-established animal models of cardiac stress enables robust evaluation of both molecular mechanisms and functional outcomes. As research in this area advances, further refinement of these protocols will likely include more sophisticated human cell-based models, advanced imaging modalities, and multi-omics approaches to fully elucidate the therapeutic potential of SIK inhibition in heart failure. The continued validation of this compound across multiple preclinical models will be essential for establishing its translational relevance and guiding potential clinical development of SIK-targeted therapies for cardiovascular diseases.

References

Proposed Framework for SIKs-IN-1 Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

You can structure future application notes for SIKs-IN-1 around the following experimental pillars:

  • In Vitro Kinase Profiling: This section would detail experiments to confirm the compound's activity and selectivity. Key assays would include:

    • Binding Assays: Determine the half-maximal inhibitory concentration (IC₅₀) against SIK1, SIK2, SIK3, and a panel of other kinases to establish potency and selectivity.
    • Cellular Target Engagement: Use techniques like cellular thermal shift assays (CETSA) to confirm that this compound binds to and engages its target kinases in a live-cell environment.
  • Mechanistic Studies in Immune Cells: This part would focus on the downstream effects of SIK inhibition on inflammatory pathways.

    • Cell Culture: Use primary human or mouse macrophages (e.g., derived from bone marrow or peripheral blood).
    • Stimulation & Treatment: Pre-treat cells with this compound across a concentration range (e.g., 0.1 nM - 10 µM) followed by stimulation with an inflammatory agent like LPS.
    • Downstream Analysis:
      • Gene Expression: Quantify mRNA levels of key SIK-dependent anti-inflammatory genes (e.g., IL-10, Arg1) and pro-inflammatory genes (e.g., IL-6, TNF-α) using qPCR.
      • Protein Analysis: Measure cytokine secretion in the supernatant via ELISA and analyze phosphorylation status of known SIK substrates (e.g., CRTCs, HDACs) via Western Blot.
  • In Vivo Efficacy Models: This would outline protocols for testing the compound in animal models of inflammation, such as murine models of rheumatoid arthritis (e.g., collagen-induced arthritis) or psoriasis. The notes would specify dosage, route of administration (e.g., oral gavage or intraperitoneal injection), and methods for assessing disease reduction (e.g., clinical scoring, histopathology of joints/skin, measurement of cytokine levels in serum).

Template for Presenting Quantitative Data

When you obtain experimental results, you can present quantitative data in clearly structured tables. Below is a template for summarizing key parameters.

Table 1: Template for In Vitro Profiling and Cellular Activity of this compound

Assay Type Target / Readout Result (e.g., IC₅₀, EC₅₀, % Inhibition) Experimental Conditions (e.g., cell line, stimulus)
Biochemical Kinase Assay SIK1 [Value ± SD] [Details, e.g., ATP concentration]
Biochemical Kinase Assay SIK2 [Value ± SD] [Details]
Selectivity Panel (>100 kinases) [Off-target kinase name] [% Inhibition at 1 µM] [Details of the panel]
Cellular Cytokine Inhibition IL-6 production IC₅₀ = [Value ± SD] LPS-stimulated human macrophages
Cellular Cytokine Induction IL-10 production EC₅₀ = [Value ± SD] LPS-stimulated human macrophages
Cell Viability Assay HepG2 cells CC₅₀ > [Value] 48-hour treatment

Visualizing the Inflammatory Signaling Pathway

The following diagram, created with Graphviz, illustrates the general role of SIKs in regulating the inflammatory response, which is the pathway targeted by this compound. The diagram specifications follow your requirements for color, contrast, and layout [1].

SIK_pathway SIK Inhibition Modulates Macrophage Inflammatory Response cluster_nuclear_space LPS LPS / Inflammatory Signal SIKs SIK1/2/3 LPS->SIKs Activates CRTC CRTC2/3 (Co-activators) SIKs->CRTC Phosphorylates & Exports HDAC HDAC4/5/7 SIKs->HDAC Phosphorylates & Exports SIKs_IN1 This compound SIKs_IN1->SIKs Inhibits A CRTC->A Retained in Cytoplasm HDAC->A Retained in Cytoplasm Nucleus Nucleus IL10 Anti-inflammatory Genes (e.g., IL-10) ProInflammatory Pro-inflammatory Genes (e.g., IL-6, TNF-α) B B->IL10 De-repression B->ProInflammatory ?

Diagram Title: SIK Inhibition Modulates Macrophage Inflammatory Response

This diagram shows how this compound inhibits SIK kinase activity, leading to the de-repression of anti-inflammatory genes. The dashed line indicates a potential indirect or context-dependent suppressive effect on pro-inflammatory genes, a key hypothesis that would be tested in the proposed experimental protocols [2].

References

SIKs-IN-1 solubility issues troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Solubility Fundamentals

Before troubleshooting, it's critical to distinguish between the two main types of solubility studies, as the choice of method depends on your project stage.

Feature Kinetic Solubility Thermodynamic Solubility
Definition Measurement of a compound initially dissolved in DMSO then mixed with aqueous media [1] Maximum concentration of a solid compound dissolved in a solvent at equilibrium [1]
Physicochemical State Metastable, supersaturated solutions Stable, crystalline solid form at equilibrium
Typical Application Early-stage discovery (lead identification & optimization) [1] Late-stage pre-clinical development (formulation for IND submission) [1]
Key Outcome Guides initial compound selection by identifying poorly soluble compounds early [1] Provides accurate data for formulation development and predicts in vivo behavior [1]

Troubleshooting Guide: A Step-by-Step Workflow

The following workflow diagram outlines a logical path for diagnosing and addressing solubility issues.

G Start Start: Poor Solubility Observed CheckMethod Which method was used? Start->CheckMethod Step1 1. Verify Experimental Method ResultA Result: Low Kinetic Solubility Step1->ResultA ResultB Result: Low Intrinsic Solubility (S₀) Step1->ResultB Step2 2. Perform pH-Solubility Profiling ResultC Result: pH-dependent Solubility Profile Step2->ResultC Step3 3. Characterize Solid State ResultD Result: Polymorph Identified Step3->ResultD Step4 4. Employ Solubilization Strategies Strategy1 Formulate using: - Cosolvents - Surfactants Step4->Strategy1 Strategy2 Consider salt formation if ionizable group exists Step4->Strategy2 KineticPath Kinetic Assay CheckMethod->KineticPath  Common in early discovery ThermodynamicPath Thermodynamic Assay CheckMethod->ThermodynamicPath  Required for development KineticPath->Step1 ThermodynamicPath->Step1 ResultA->Step2 ResultB->Step2 ResultC->Step3 ResultD->Step4

Step 1: Verify Your Experimental Method

Incorrect methodology is a common source of error.

  • Confirm Compound Purity: Use pure solvent and solute, and analyze the solution with a reliable method like HPLC to ensure you are measuring the drug concentration specifically [2].
  • Achieve True Equilibrium: For thermodynamic solubility, ensure a saturated solution is obtained with excess solid present, and that the solution and solid are at equilibrium before sampling. This process can be time-consuming [2].
  • Control Temperature: Maintain a constant, adequate temperature throughout the experiment [2].
  • Validate Separation Technique: The method of separating the saturated solution from undissolved solute (e.g., filtration or centrifugation) must be reliable and not alter the concentration [2].
Step 2: Perform pH-Solubility Profiling

If your compound is ionizable, this is a critical diagnostic step.

  • Protocol: Establish a pH-solubility profile by running equilibrium solubility experiments across a physiologically relevant pH range (e.g., pH 1 to 8) [2].
  • Outcome: This profile determines the pKa of the ionizable group and the intrinsic solubility (S₀) for both the ionized and un-ionized forms [2]. The intrinsic solubility is the fundamental parameter for the neutral compound and can be used with pKa to predict solubility at any pH [3].
Step 3: Characterize the Solid State

The solid form of the compound dramatically impacts solubility.

  • Objective: Assess polymorphism, crystallinity, and amorphous states [1].
  • Rationale: Different solid forms (polymorphs) of the same compound can have vastly different solubility and stability. An amorphous form is often more soluble than a crystalline form but may be less stable.
Step 4: Employ Solubilization Strategies

Based on your findings, you can deploy the following strategies:

  • Use Cosolvents: Enhance solubility by adding water-miscible solvents like ethanol, methanol, or polyethylene glycol [2].
  • Add Surfactants: Ionic (e.g., Sodium Lauryl Sulphate) or non-ionic surfactants lower surface tension and can help solubilize compounds by micellization [2].
  • Salt Formation: If the compound has an ionizable group, forming a salt with an acid or base can significantly improve the solubility and physical properties of a drug [2].

Frequently Asked Questions (FAQs)

Q1: Why is drug solubility testing necessary in the first place? Solubility is a critical factor that influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. Identifying compounds with poor solubility early saves the cost of more expensive screens later and increases the likelihood of clinical success by avoiding failure due to poor bioavailability [1].

Q2: What is the difference between intrinsic and aqueous solubility? Intrinsic solubility (S₀) is the equilibrium solubility of the free acid or free base form of an ionizable compound at a pH where it is fully un-ionized [2]. Aqueous solubility (Saq) is the total solubility at a given pH, which includes the concentration of both the neutral and ionized species. For ionizable compounds, Saq is often higher than S₀ [3].

Q3: Are there computational tools to predict solubility before I run experiments? Yes, machine-learning (ML) methods are increasingly used. For example, the fastsolv model is a deep-learning tool that predicts solubility across a range of temperatures and organic solvents, which can help prioritize solvents for experimental testing [4]. For aqueous solubility, models can predict intrinsic solubility (S₀) and then use macroscopic pKa predictions to calculate the pH-dependent aqueous solubility [3].

Advanced Insights: Computational Workflow for Solubility Prediction

For researchers interested in a modern, computational approach, the following diagram illustrates how machine learning and physical modeling can be integrated to predict pH-dependent solubility.

G Input Input: Molecular Structure (e.g., SMILES) ML_Model Machine Learning Model (e.g., predicts log₁₀(S₀)) Input->ML_Model pKa_Model Macroscopic pKa Model (e.g., Starling) Input->pKa_Model IntrinsicSol Intrinsic Solubility (S₀) ML_Model->IntrinsicSol Calculation Calculation: Sₐq(pH) = S₀ / Fₙ(pH) IntrinsicSol->Calculation NeutralFrac Neutral Fraction (Fₙ) at pH x pKa_Model->NeutralFrac NeutralFrac->Calculation Output Output: pH-Dependent Aqueous Solubility Calculation->Output

This advanced method involves:

  • Predicting Intrinsic Solubility: A machine learning model (e.g., a Graph Neural Network or a pretrained model like CheMeleon) uses the molecular structure to predict the base-10 logarithm of the intrinsic solubility, log₁₀(S₀) [3].
  • Calculating Ionization State: A separate macroscopic pKa model (e.g., Starling) calculates the "neutral fraction" (Fₙ), which is the fraction of the material in a neutral microstate at a specific pH [3].
  • Combining for Final Prediction: The pH-dependent aqueous solubility is calculated by dividing the intrinsic solubility by the neutral fraction: Sₐq(pH) = S₀ / Fₙ(pH) [3]. This approach effectively separates the effect of ionization from the fundamental solubility of the compound.

References

SIKs-IN-1 off-target effects reduction

Author: Smolecule Technical Support Team. Date: February 2026

General Framework for Technical Content

While specific data on SIKs-IN-1 is unavailable, here is a general framework you can adapt for creating technical support content on kinase inhibitor off-target effects, based on standard practices in the field.

FAQ Category Potential Question Guidance for Content (To be populated with specific data)
Troubleshooting Activity loss in our assay; is this due to off-target effects? Recommend setting up a counter-screen against a suspected off-target kinase to confirm.
Experimental Design How to profile this compound against a kinase panel? Outline steps for a broad kinase panel screening to quantitatively determine IC50 values for on-target vs. off-target kinases.
Data Interpretation Our cell phenotype does not match genetic knockdown; what could be the reason? Suggest this may indicate off-target effects and recommend a rescue experiment with a structurally distinct inhibitor.
Handling & Storage Could decreased inhibitor potency be due to compound degradation? Advise on proper storage conditions (e.g., temperature, solvent) and regular quality control checks.

Proposed Experimental Workflow for Profiling

Below is a generalized workflow diagram that outlines the key steps for profiling a kinase inhibitor's selectivity, which can serve as a template for your guides.

Start Start: Suspected Off-Target Effects with Kinase Inhibitor Step1 In Silico Analysis • Check vendor selectivity data • Review published literature • Analyze chemical structure Start->Step1 Step2 Design Counter-Screening • Select kinase panel based on homology • Choose assay type (e.g., binding, functional) Step1->Step2 Step3 Experimental Profiling • Run dose-response curves • Calculate IC50 values for all kinases Step2->Step3 Step4 Data Analysis • Determine selectivity score (e.g., S(10) • Identify primary off-target kinases Step3->Step4 Step5 Validation & Mitigation • Confirm key off-targets in cellular model • Optimize dosing concentration • Consider alternative inhibitors Step4->Step5 End End: Refined Experimental Protocol Established Step5->End

optimizing SIKs-IN-1 treatment duration

Author: Smolecule Technical Support Team. Date: February 2026

SIKs-IN-1 Overview

Property Details
CAS Number 2927557-06-8 [1] [2]
Molecular Formula C₂₇H₃₁F₂N₇O [1] [2]
Molecular Weight 507.58 g/mol [1] [2]
Primary Target Salt-inducible kinases (SIKs) [2]
Stability Powder: -20°C for 3 years or 4°C for 2 years. In solvent: -80°C for 6 months or -20°C for 1 month. [1]
Pricing (USD) $1,520 / 25 mg, $1,980 / 50 mg, $2,500 / 100 mg (from supplier TargetMol) [2]
Intended Use For research use only. Not for human or veterinary use. [1]

Biological Context of SIKs

Understanding the role of Salt-inducible Kinases (SIKs) is crucial for troubleshooting experiments with this compound.

  • SIK Family: SIKs (SIK1, SIK2, SIK3) are serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family. They act as key mediators of various hormonal and neuronal signaling pathways. [3]
  • Regulation: Their activity is tightly controlled by upstream kinases. Phosphorylation by LKB1 activates SIKs, while phosphorylation by Protein Kinase A (PKA) inhibits them. [3]
  • Cellular Process: A primary function of SIKs is to phosphorylate substrates like Class IIa histone deacetylases (HDACs) and CRTCs (CREB-regulated transcriptional coactivators). This phosphorylation leads to the cytosolic retention of these substrates. Inhibition of SIK activity allows for their dephosphorylation and translocation into the nucleus, where they can regulate gene expression programs. [3]
  • Disease Relevance: SIK isoforms play distinct and sometimes opposing roles in disease states like cancer. For instance, SIK1 often acts as a tumor suppressor by stimulating oxidative phosphorylation and inhibiting cell proliferation, whereas SIK3 can promote cancer cell growth through the mTOR signaling pathway. [4] The LKB1-SIK1 pathway has also been shown to inhibit the epithelial-mesenchymal transition (EMT) and apoptosis resistance in ovarian carcinoma cells. [5]

The following diagram illustrates the core signaling pathway involving SIKs, which is disrupted by this compound:

SIK_Pathway LKB1 LKB1 (Activator) SIK SIK (e.g., SIK1, SIK2, SIK3) LKB1->SIK Phosphorylates Activates PKA PKA (Inhibitor) PKA->SIK Phosphorylates Inhibits HDACs Class IIa HDACs (Substrate) SIK->HDACs Phosphorylates CRTCs CRTCs (Substrate) SIK->CRTCs Phosphorylates Nucleus Gene Expression (e.g., MEF2, CREB) HDACs->Nucleus Cytosolic Retention CRTCs->Nucleus Cytosolic Retention SIK_inhibitor This compound SIK_inhibitor->SIK Inhibits

Suggested Experimental & Troubleshooting Framework

Since specific protocols for this compound are not available in the search results, here is a framework you can use to develop detailed experimental guidelines and FAQs based on standard laboratory practice.

  • 1. Treatment Duration Optimization: A key approach is to conduct time-course and dose-response experiments. Treat cells with a range of this compound concentrations (e.g., 0.1 nM - 10 µM) over various time points (e.g., 6, 12, 24, 48 hours). Measure downstream effects like phosphorylation of HDAC4/5 or IL-10 upregulation to determine the minimal concentration and shortest time needed for maximal target engagement. [2]

  • 2. Confirming Target Engagement: To verify that this compound is working in your system, you can monitor the localization of SIK substrates. Effective SIK inhibition should lead to the dephosphorylation and nuclear accumulation of Class IIa HDACs and CRTCs. This can be assessed using immunoblotting (for phosphorylation status) and immunofluorescence microscopy (for cellular localization). [3]

  • 3. Common Issues & Troubleshooting:

    • Problem: Lack of phenotypic effect. First, check compound solubility and stability. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Confirm that your storage conditions align with the manufacturer's recommendations (-20°C for powder, -80°C for solutions). [1]
    • Problem: Inconsistent results between cell lines. Consider the expression levels of different SIK isoforms (SIK1, SIK2, SIK3) in your models. Given their potentially opposing roles (e.g., SIK1 vs. SIK3 in breast cancer), the net effect of inhibition can vary. Characterizing the SIK isoform profile in your cells is a critical first step. [4]
  • 4. Example Experimental Workflow: The following chart outlines a generalized workflow for establishing a this compound treatment protocol in cell culture.

SIK_Experiment_Workflow Step1 1. Pre-experiment Setup Step2 2. Compound Treatment A1 Characterize SIK isoform expression in cell model Step1->A1 Step3 3. Harvest and Analyze B1 Seed and culture cells Step2->B1 C1 Western Blot: - p-HDAC4/5 - Total HDAC4/5 - CRTC2/3 Step3->C1 A2 Prepare this compound stock solution in DMSO; aliquot and store at -80°C A1->A2 B2 Treat with this compound across a range of concentrations and times B1->B2 B3 Include DMSO-only vehicle controls B2->B3 C2 Immunofluorescence: HDAC/CRTC localization C1->C2 C3 qPCR/ELISA: IL-10, IL-12 levels C2->C3

A Path Forward for Your Technical Support Content

The most reliable way to build a comprehensive technical support center is to consult the primary scientific literature and data sheets directly from chemical suppliers.

  • Consult the Primary Source: The key pharmacological use case for this compound is described in the research article "Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment" (Eur J Med Chem. 2023) [2]. This paper likely contains detailed experimental methods, including the treatment duration used in their colitis model, which would be an excellent starting point for your protocols.
  • Contact Suppliers Directly: Reach out to the manufacturers like AbMole BioScience and TargetMol Chemicals [1] [2]. They often have access to detailed technical data sheets, certificates of analysis (COA), and sometimes even proprietary protocols that are not listed on their public websites.

References

SIKs-IN-1: Available Stability Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes all available stability information for SIKs-IN-1 from the search results. Please note that this data is limited.

Parameter Information
Recommended Storage (Powder) -20°C for 3 years; 4°C for 2 years [1]
Stability in Solvent -80°C for 6 months; -20°C for 1 month [1]
Molecular Formula C₂₇H₃₁F₂N₇O [1] [2]
Molecular Weight 507.58 g/mol [1] [2]
CAS Number 2927557-06-8 [1] [2]

Frequently Asked Questions (FAQs)

Here are answers to potential questions based on the available data.

  • What is the recommended long-term storage for this compound powder? It is recommended that the powder form be stored at -20°C for 3 years or at 4°C for 2 years [1].

  • How long can a stock solution of this compound be stored? A stock solution in solvent is stable for 6 months when stored at -80°C, or for 1 month when stored at -20°C [1].

  • What should I do if my solution of this compound is stored for longer than the recommended period? The search results do not provide data on degraded products or potency after prolonged storage. Given the stated stability timelines, any solution stored beyond the recommended period (1 month at -20°C or 6 months at -80°C) should not be used for critical experiments. It is advisable to prepare a fresh stock solution to ensure experimental integrity.

Suggested Experimental Workflow for Stability Assessment

Since detailed methodologies are not available in the search results, the following is a general, recommended workflow you can adapt in your lab to systematically assess the stability of this compound in your specific solution. You can validate this protocol by confirming that a freshly prepared solution meets all quality control (QC) criteria.

G Start Prepare this compound Stock Solution Step1 Aliquot and Store at Conditions Start->Step1 Step2 Withdraw Aliquots at Time Points Step1->Step2 Step3 Perform QC Analyses Step2->Step3 Step4 Collect and Analyze Data Step3->Step4 HPLC Purity Biological Activity End Establish Storage Protocol Step4->End

Diagram Title: Solution Stability Assessment Workflow

Detailed Protocol:

  • Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Record the solvent, concentration, and container type.
  • Aliquoting and Storage: Divide the stock solution into multiple, small single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at the various conditions you wish to test (e.g., -20°C, -80°C, 4°C).
  • Time-Point Sampling: Create a schedule for testing. For example, withdraw aliquots at time zero (baseline), 1 day, 1 week, 2 weeks, 1 month, 3 months, and 6 months from each storage condition.
  • Quality Control (QC) Analysis: Perform the following analyses on each withdrawn aliquot:
    • Chemical Purity: Use High-Performance Liquid Chromatography (HPLC) to measure the percentage of intact this compound and identify any degradation products. A purity drop of >5-10% from baseline is often considered significant.
    • Functional/Biological Activity: Test the aliquot in your established biological assay (e.g., a kinase inhibition assay). A significant decrease in potency (e.g., an increase in IC₅₀ value) indicates a loss of activity.
  • Data Analysis and Decision: Plot the purity and potency data over time for each storage condition. The point at which these values fall below your laboratory's pre-defined acceptance criteria determines the practical shelf-life of the solution.

Critical Troubleshooting Guide

This guide addresses potential issues based on the proposed workflow and general lab practice.

Problem Possible Cause Suggested Solution
Low purity in a new stock solution Chemical degradation during preparation or sourcing. Confirm the source and certificate of analysis (CoA) for the powder. Ensure the solvent is fresh and anhydrous.
Loss of biological activity over time Solution degradation or repeated freeze-thaw cycles. Check solution purity via HPLC. Switch to single-use aliquots. Shorten the storage duration based on your stability data.
Inconsistent experimental results Uncontrolled storage conditions or use of expired solutions. Standardize storage protocols. Label all vials with preparation date. Strictly adhere to the shelf-life established by your internal testing.

References

improving SIKs-IN-1 cellular uptake

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: Why is improving cellular uptake important for SIK inhibitors?

    • A: Many small-molecule inhibitors face challenges due to poor cellular permeability, which can lead to low bioavailability and reduced efficacy at the intended target. Improving uptake ensures a greater proportion of the drug reaches its intracellular kinases, enhancing pharmacological activity [1].
  • Q2: What are the primary cellular entry mechanisms for small molecules and nanoparticles?

    • A: Uptake mechanisms vary by the properties of the delivery vehicle.
      • Small Molecules: Typically pass through cell membranes via passive diffusion.
      • Nanoparticles/Nano-formulations: Often enter cells through active processes like endocytosis. Specific types include receptor-mediated endocytosis, phagocytosis, and other energy-dependent transport mechanisms [2] [3].
  • Q3: Our inhibitor has good in vitro activity but poor in vivo efficacy. What could be the issue?

    • A: This is a common challenge in drug development. The discrepancy can be due to several factors:
      • Rapid Clearance: The compound may be cleared from the bloodstream before it can reach target tissues.
      • Enzymatic Degradation: The inhibitor might be broken down by enzymes in the serum or within cells.
      • Off-Target Distribution: The drug may distribute to tissues other than the intended target, reducing its effective concentration and causing side effects. Utilizing a drug delivery system, such as nanoparticle encapsulation, can protect the compound from degradation and improve its targeting to specific tissues [1].

Experimental Troubleshooting Guide

Problem: Low observed cellular efficacy despite high target affinity. This often points to a failure of the compound to enter cells in sufficient quantities.

Potential Cause Investigation Methods Suggested Mitigation Strategies

| Poor Aqueous Solubility | - Measure solubility in aqueous buffers.

  • Use dynamic light scattering (DLS) to check for compound aggregation. | - Utilize nano-formulations (e.g., liposomes, polymeric nanoparticles) to enhance solubility and stability [1]. | | Inefficient Permeability | - Perform cellular uptake assays with fluorescently labeled compounds.
  • Use efflux transporter assays (e.g., for P-gp/MDR1). | - Modify the chemical structure to improve lipophilicity (LogP).
  • Co-administer with efflux transporter inhibitors [3]. | | Lack of Targeting | - Conduct competitive uptake assays with specific ligands.
  • Use fluorescence microscopy to visualize subcellular localization. | - Develop actively targeted nanoparticles using ligands like cell-penetrating peptides (CPPs) or monoclonal antibodies (mAbs) to trigger receptor-mediated endocytosis [3]. |

Strategic Approaches to Enhance Uptake

The following strategies, derived from recent drug delivery research, can be applied to the development of SIK inhibitors like SIKs-IN-1.

  • Nanoparticle Encapsulation: Encapsulating the inhibitor in nanoparticles (e.g., liposomes, polymeric NPs like PLGA) can protect it from degradation, improve its solubility, and passively target tissues through the Enhanced Permeability and Retention (EPR) effect [1].
  • Surface Functionalization (Active Targeting): Nanoparticles can be decorated with targeting ligands that bind to receptors on specific cell types. This promotes receptor-mediated endocytosis, a highly efficient cellular uptake mechanism. Examples of ligands include:
    • Cell-Penetrating Peptides (CPPs): Such as the TAT peptide from HIV-1 [3].
    • Target-Specific Peptides: Like RGD peptides that target integrins on certain cell surfaces [3].
  • Stimuli-Responsive Drug Release: Design nanoparticles that release their cargo in response to specific triggers in the cellular environment, such as:
    • pH: The acidic environment of endosomes/lysosomes.
    • Enzymes: Overexpressed enzymes like matrix metalloproteinases (MMPs) in target tissues [1].
    • Redox Potential: The high glutathione (GSH) concentration in the cell cytoplasm [1].

Sample Experimental Workflow for Uptake Validation

The diagram below outlines a general workflow to test and validate the cellular uptake of a newly formulated SIK inhibitor.

G Start Start: Formulation Design A In vitro Physicochemical Characterization Start->A B Cell-Based Uptake Assay (e.g., Confocal Microscopy) A->B C Mechanism of Uptake Study (e.g., with Endocytic Inhibitors) B->C D Functional Efficacy Assay (e.g., p-HDAC4/5 Western Blot) C->D E In vivo Validation (Biodistribution & Efficacy) D->E

Workflow Description:

  • Formulation Design: Develop the free inhibitor and its nano-formulated version (e.g., encapsulated in a PLGA nanoparticle coated with a CPP).
  • Physicochemical Characterization: Determine the size, surface charge (Zeta potential), and drug loading efficiency of the nanoparticles using DLS and HPLC [1].
  • Cell-Based Uptake Assay: Treat relevant cells (e.g., C2C12 myotubes [4] or adipocytes [5]) with a fluorescently tagged version of the formulations. Quantify uptake using flow cytometry and visualize subcellular localization with confocal microscopy.
  • Mechanism of Uptake Study: Pre-treat cells with various endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, amiloride for macropinocytosis) to identify the primary entry pathway [2].
  • Functional Efficacy Assay: Confirm that enhanced uptake translates to increased target engagement. For SIKs, this could be measured by Western blot analysis of downstream biomarkers like phosphorylated HDAC4, HDAC5, or HDAC7 [4] [5].
  • In vivo Validation: Finally, assess the improved formulation in an animal model to evaluate biodistribution, target tissue accumulation, and overall therapeutic efficacy.

The SIK Signaling Context

Understanding the signaling pathways SIKs are involved in is crucial for designing relevant efficacy assays. The diagram below summarizes key SIK-related pathways based on the search results.

G cluster_downstream Downstream Phosphorylation Events cluster_nuclear_effects Nuclear & Cytosolic Effects SIK SIK Activation (e.g., by LKB1 [4]) HDAC4 HDAC4/5 Phosphorylation SIK->HDAC4 HDAC7 HDAC7 Phosphorylation SIK->HDAC7 CRTC CRTCs (Cited in [5]) SIK->CRTC MEF2a MEF2a Activation (Increased Transcription) HDAC4->MEF2a  Relieves  Repression JUP JUP (γ-catenin) Expression HDAC7->JUP  Relieves  Repression GLUT4_Expr GLUT4 Gene Expression MEF2a->GLUT4_Expr GLUT4_Trans GLUT4 Translocation JUP->GLUT4_Trans  Enhances  Akt/AS160 Signaling Functional_Outcome Functional Outcome: Stimulated Glucose Uptake GLUT4_Expr->Functional_Outcome GLUT4_Trans->Functional_Outcome

References

How to Validate Kinase Inhibitor Specificity

Author: Smolecule Technical Support Team. Date: February 2026

Validating specificity is crucial to confirm that the observed cellular effects are due to inhibition of the intended SIK targets and not other off-target kinases. The table below summarizes the two primary experimental approaches used.

Experimental Method Description Key Outcome Measured
In vitro Kinase Profiling[ [1] Tests the compound against a large panel of purified kinases in biochemical assays. Percentage of kinase activity remaining after inhibitor application; identifies off-target hits.
Cellular Target Engagement[ [2] Assesses compound binding and functional inhibition within a live-cell context (e.g., using NanoBRET). Direct evidence that the compound engages the intended target in a complex cellular environment.

A robust validation strategy typically integrates both methods. The general workflow for this process is outlined in the following diagram.

Start Start: Specificity Validation InVitro In vitro Kinase Profiling Start->InVitro Cellular Cellular Target Engagement Start->Cellular DataInt Data Integration & Analysis InVitro->DataInt Cellular->DataInt Confirm Specificity Profile Confirmed DataInt->Confirm

Detailed Experimental Protocols

Protocol 1: In vitro Kinase Profiling

This method tests SIKs-IN-1 against a panel of purified kinases to identify direct off-targets.

  • Objective: To quantify the inhibitory potency (IC50) of this compound against SIK isoforms and a broad panel of unrelated kinases [1].
  • Materials:
    • Purified SIK1, SIK2, SIK3, and other kinase proteins.
    • This compound compound (dissolved in DMSO).
    • Positive control inhibitor (e.g., staurosporine).
    • ATP, kinase substrate (e.g., a peptide), and detection reagents (e.g., ADP-Glo Kinase Assay).
    • 384-well assay plates and a multimode microplate reader.
  • Procedure:
    • Dilution Series: Prepare a 10-point, half-log dilution series of this compound in DMSO.
    • Reaction Setup: In each well, mix the kinase, substrate, ATP, and a concentration of this compound from the dilution series.
    • Incubation: Allow the kinase reaction to proceed for a predetermined time at room temperature.
    • Detection: Stop the reaction and quantify the amount of ADP produced or phosphate transferred to the substrate using a luminescent or fluorescence method.
    • Data Analysis:
      • Calculate % inhibition for each kinase and compound concentration.
      • Plot dose-response curves and calculate the IC50 value for each kinase.
      • A selective inhibitor will show low IC50 values (nM range) for SIKs and much higher IC50 values for other kinases (often >1 µM).
Protocol 2: Cellular Target Engagement (NanoBRET)

This method confirms that this compound binds to SIKs inside living cells, providing contextually relevant data [2].

  • Objective: To demonstrate direct binding of this compound to SIK isoforms in live cells.
  • Materials:
    • HEK293T cells or a relevant cell line.
    • Plasmids for expressing SIK-NanoLuc fusion proteins.
    • NanoBRET tracer (a cell-permeable, fluorescently labeled SIK inhibitor).
    • This compound compound and a control inhibitor (e.g., an inactive analog).
    • White-walled 96-well plates and a plate reader capable of measuring BRET.
  • Procedure:
    • Transfection: Transfect cells with the SIK-NanoLuc fusion plasmid.
    • Compound Treatment: 24-48 hours post-transfection, treat cells with a range of concentrations of this compound alongside the NanoBRET tracer.
    • BRET Measurement: After incubation, add the NanoLuc substrate and measure both luminescence ( donor) and fluorescence ( acceptor) emissions.
    • Data Analysis:
      • Calculate the BRET ratio (acceptor emission / donor emission).
      • Plot the BRET ratio against the log of the inhibitor concentration to generate a competition curve.
      • Calculate the IC50 value for cellular target engagement. A potent inhibitor will displace the tracer at low concentrations, confirming direct cellular binding.

Key Considerations for Your Experiments

  • Concentration is Critical: Always use multiple concentrations of this compound to establish a dose-response relationship. Cellular assays should use concentrations around the established biochemical IC50 [1].
  • Controls are Non-Negotiable: Include both positive controls (a known pan-kinase inhibitor like staurosporine) and negative controls (vehicle, e.g., DMSO) in every experiment.
  • Validate in a Disease-Relevant Model: After establishing baseline specificity, test this compound in your specific cell-based or phenotypic assays to confirm that the on-target effects translate to the desired functional outcome [2] [1].

Recommended Next Steps

To obtain the most precise protocol for this compound, I suggest you:

  • Consult the Primary Literature: Search for the original research paper where this compound was first reported. The Materials and Methods section will have the exact experimental details.
  • Contact Suppliers: If this compound was purchased from a company (e.g., Tocris, MedChemExpress), check their website or contact their technical support for application notes and validation data.

References

FAQs: Addressing SIKs-IN-1 Experimental Variability

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some frequently asked questions about common issues in SIKs-IN-1 experiments:

  • Q: My experimental results with this compound show high variability between replicates. What are the most likely causes?

    • A: High variability typically stems from two main sources. Biological variation arises from inherent differences in your biological samples (e.g., cell passage number, slight differences in cell state) [1]. Process variation is introduced by the experimental technique itself, such as inconsistencies in pipetting during drug dilution, transfection (if used), cell lysis, or timing of assay steps [1]. To address this, first determine if the variability is coming from your biological samples or the technical process by analyzing your replicate types separately.
  • Q: How many biological and technical replicates should I use for my this compound experiments?

    • A: The number of replicates depends on the expected effect size and the level of experimental variation [1]. As a general starting point without prior historical data, a minimum of three biological replicates, each with two or three technical replicates, is recommended [1]. If you are trying to detect a small change in signaling (a small fold-difference) and your experimental variation is high, you will need significantly more biological replicates (potentially up to 38) [1].
  • Q: I am not observing the expected phenotypic effect after this compound treatment. What should I check?

    • A: First, verify the integrity of the this compound compound itself (storage conditions, freezer-thaw cycles, solubility) and the working concentration. Next, confirm that the pathway is being effectively modulated by using a positive control, such as assessing the phosphorylation status of downstream targets like CRTC2 or checking the expression of genes regulated by the SIK1-CRTC-CREB axis using qRT-PCR [2] [3].

Troubleshooting Guide: Sources of Variability and Solutions

This table outlines common problems, their potential causes, and recommended corrective actions.

Problem Potential Causes Corrective Actions
High variability between technical replicates Inconsistent pipetting; improper cell seeding density; uneven drug treatment across wells [1]. Calibrate pipettes; use master mixes for drug/additive delivery; validate cell seeding method for consistency.
High variability between biological replicates Using cells at different passage numbers; inconsistent serum batch; over-confluent cultures [1]. Standardize cell culture protocols; use low-passage cell stocks and consistent reagent batches; carefully time treatments.
Lack of expected effect on downstream pathway Incorrect drug concentration; degraded or inactivated compound; inefficient transfection (if applicable). Confirm drug solubility and prepare fresh stock solutions; include a known positive control in the experiment.
Poor cell viability after treatment Vehicle toxicity (DMSO concentration); off-target drug effects; concentration too high. Titrate drug and vehicle concentrations; perform a dose-response curve; assess viability with multiple methods (e.g., ATP levels, membrane integrity).

SIK1 Signaling Pathway & Experimental Workflow

To ensure your experiments are properly targeting the relevant biology, here are diagrams of the SIK1 signaling pathway and a generalized experimental workflow. These were generated using Graphviz DOT language with your specified color palette.

Diagram 1: SIK1 Signaling Pathway and this compound Mechanism of Action

This diagram illustrates the key molecular players in the SIK pathway and the proposed point of intervention for this compound, based on current literature [2] [3].

SIK_Pathway LKB1 LKB1 SIK1 SIK1 LKB1->SIK1 Activates (Phosphorylation) CRTC2 CRTC2 (Inactive) SIK1->CRTC2 Phosphorylates & Inactivates SIKs_IN_1 This compound SIKs_IN_1->SIK1 Inhibits CRTC2_Active CRTC2 (Active) CRTC2->CRTC2_Active Dephosphorylation CREB1 CREB1 CRTC2_Active->CREB1 Co-activates TargetGenes Target Gene Expression CREB1->TargetGenes Transcribes

Diagram 2: this compound Experimental Workflow

Experimental_Workflow Start Cell Culture & Seeding DrugTreat This compound Treatment Start->DrugTreat Lysis Cell Lysis DrugTreat->Lysis Analysis Downstream Analysis Lysis->Analysis DataInterp Data Interpretation Analysis->DataInterp Trouble Troubleshooting DataInterp->Trouble Unexpected Result? Check1 Check: Viability & Morphology Trouble->Check1 Yes Check2 Check: Pathway Inhibition (p-CRTC2, target genes) Trouble->Check2 Yes Check3 Check: Replicate Variability Trouble->Check3 High Variability Check1->Start Adjust conditions Check2->DrugTreat Verify compound/ concentration Check3->Start Increase replicates

Experimental Protocol: Key Considerations for this compound

  • Cell Culture and Treatment:

    • Use biological replicates defined as independently cultured and treated cell samples (e.g., cells from different passages or seeded in separate wells specifically for the replicate) [1].
    • Maintain consistent cell passage numbers and confluency at the time of treatment across all replicates.
    • Create a master mix of this compound diluted in culture medium to ensure identical drug concentration is added to each replicate well, minimizing process variation [1].
  • Sample Collection and Analysis:

    • If processing multiple samples, keep the time between lysis and freezing consistent.
    • Technical replicates can be introduced at the analysis stage (e.g., running the same protein lysate in duplicate Western blot lanes or performing duplicate qPCR reactions) [1]. This helps quantify the variability of your measurement system.

References

SIKs-IN-1 cytotoxicity assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Assay Protocol & Workflow

The table below summarizes a general protocol for a membrane integrity-based cytotoxicity assay, which is a common approach for assessing compounds like SIKs-IN-1 [1] [2].

Stage Key Steps Notes & Considerations for this compound

| 1. Cell Preparation | Seed cells in a 96-well plate. Incubate until cells adhere and reach desired confluence (e.g., 60-80%). • Cell type: Choose a relevant cell line for your research (e.g., ovarian carcinoma cells for SIK1 pathway studies [3]). • Cell count: Optimize for each cell line; low density can cause low signal, high density can cause high background [2]. | Adherent and non-adherent cells can be used with appropriate protocols [1]. | | 2. Compound Treatment | Prepare serial dilutions of this compound in an appropriate dilution buffer. Add equal amounts of each dilution to the cell culture wells. Include positive (e.g., a known cytotoxic compound like Camptothecin) and negative (vehicle-only) controls [1] [2]. | Use a minimum of 3 replicates per condition for statistical reliability [1]. | | 3. Dyeing/Detection | Select and add a detection reagent. For real-time, kinetic analysis, use a membrane-impermeable DNA dye (e.g., Incucyte Cytotox Dye). For endpoint assays, LDH measurement is common [1] [4]. Incubate in the dark as per reagent instructions [2]. | Kinetic assays provide richer data on the time-course of the cytotoxic response [1]. | | 4. Measurement | Use a microplate reader or live-cell imaging system to measure fluorescence or absorbance. Correct all readings by subtracting the signal from the negative control (background) [2]. | Ensure the selected instrument has appropriate filters for your detection dye [5]. | | 5. Data Analysis | Calculate the percentage of cytotoxicity based on the assay's formula. Generate dose-response and time-course curves to determine the half-maximal effective concentration (EC₅₀) of this compound [1]. | |

The following diagram illustrates the experimental workflow and the key biological principle it detects: the loss of cell membrane integrity.

cytotoxicity_workflow start Start Assay seed Seed Cells start->seed treat Treat with This compound Serial Dilutions seed->treat dye Add Cytotoxicity Dye treat->dye incubate Incubate dye->incubate measure Measure Signal (Fluorescence/Absorbance) incubate->measure principle Cytotoxic Event: Loss of Membrane Integrity incubate->principle analyze Analyze Data measure->analyze dye_entry Dye enters cell principle->dye_entry principle_label principle_label dna_binding Dye binds to DNA dye_entry->dna_binding signal Fluorescent signal increases dna_binding->signal

Troubleshooting Common Assay Problems

Here are solutions to common issues encountered during cytotoxicity assays.

Problem Possible Causes Recommended Solutions

| Low Signal | Low cell density [2]. Low compound cytotoxicity. | Determine the optimal cell count for your cell line and assay format. Re-optimize cell seeding density [2]. | | High Background Signal | High cell density [2]. Forceful pipetting damaging cells [2]. Components in the culture medium interfering [2]. | Re-optimize cell seeding density. Handle cell suspension gently during plate setup [2]. Test and adjust medium components [2]. | | High Well-to-Well Variability | Presence of air bubbles in wells during reading [2]. Inconsistent cell seeding or pipetting. | Break bubbles with a fine needle before reading [2]. Ensure homogeneous cell suspension and use proper pipetting technique. |

Frequently Asked Questions (FAQs)

  • What is the difference between a real-time/kinetic assay and an endpoint assay? A real-time assay (e.g., using Incucyte technology) allows you to monitor cytotoxicity continuously without disturbing the cells, providing rich data on the dynamics of the cell death process. An endpoint assay (e.g., many LDH kits) gives you a single measurement at the end of the experiment by lysing the cells [1] [4].

  • My positive control is not working. What should I check? First, verify the concentration and stability of your control compound (e.g., Camptothecin, Staurosporine). Ensure you are using a sufficiently high concentration to induce a strong cytotoxic response over your assay timeframe. Confirm that your detection system is functioning correctly by checking reagent expiration dates and instrument settings [1] [2].

  • Can I multiplex a cytotoxicity assay with other readouts? Yes, cytotoxicity assays can often be multiplexed with assays for other parameters, such as apoptosis (Caspase-3/7 activation) or cell proliferation. This requires careful selection of dyes and probes with non-overlapping fluorescence spectra to avoid signal interference [1] [5].

  • Why might I see different cytotoxicity results for the same compound across different cell lines? Different cell lines can have varying sensitivities to cytotoxic compounds due to differences in their genetic background, expression of drug transporters, metabolic activity, and proliferation rates. It is essential to profile compounds across multiple relevant cell lines [1].

Advanced Optimization: Key Parameters to Test

To robustly optimize your assay for this compound, systematically investigate these critical parameters:

  • Cell Seeding Density: This is a foundational parameter. Test a range of densities to find the one that provides a robust signal-to-background ratio without causing confluence-induced signaling changes before the assay ends [2].
  • Compound Exposure Time: The mechanism of action of this compound may lead to rapid or delayed cytotoxicity. Perform a time-course experiment, measuring effects from 24 to 72 hours (or longer for slow-acting compounds) to capture the full kinetic profile [1].
  • Assay Reagent Concentration: Follow the vendor's recommended starting concentration for your detection dye. However, it is good practice to test a small range around this value (e.g., ±20%) to ensure you are not under-saturating or over-staining the cells, which can affect data quality and potentially induce cytotoxicity from the dye itself during long-term exposure [5].

References

SIKs-IN-1 vs HG-9-91-01 efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Profile of HG-9-91-01

The table below summarizes the key characteristics and experimental data for the SIK inhibitor HG-9-91-01.

Attribute Details for HG-9-91-01
Primary Target Salt-inducible kinases (SIKs) [1] [2]
Reported IC₅₀ Values SIK1: 0.92 nM; SIK2: 6.6 nM; SIK3: 9.6 nM [1] [2]
Other Kinases Inhibited Various protein tyrosine kinases (e.g., BTK, FGF receptors, Ephrin receptors, Src) [3] [1]

| Key Mechanisms of Action | - Inhibits SIK kinase activity, leading to CRTC2/3 dephosphorylation and nuclear translocation [1] [4].

  • Promotes IL-10 production in macrophages and inhibits pro-inflammatory cytokines [4] [2].
  • Directly targets and inhibits RIPK3 kinase activity, blocking necroptosis [3]. | | In Vivo Efficacy Models | - Attenuated disease in TNBS- and DSS-induced murine colitis models [4].
  • Protected mice from TNF-induced systemic inflammatory response syndrome (SIRS) [3].
  • Reduced Staphylococcus aureus-mediated lung damage in mice [3]. |

Experimental Protocols for HG-9-91-01

The following methodologies are derived from studies citing HG-9-91-01.

  • Cell-Based Assays for Necroptosis & Cytokine Production [3]

    • Cell Lines Used: 293T, L929, HT-29, and primary mouse peritoneal macrophages.
    • Cell Death Induction: Necroptosis was induced using a combination of TNF-α, the SMAC mimetic SM-164, and the caspase inhibitor zVAD (TSZ).
    • Inhibitor Treatment: Cells were pretreated with HG-9-91-01 (often at concentrations around 10 µM) before induction.
    • Outcome Measurement: Cell death was quantified by Lactate Dehydrogenase (LDH) release assay or Propidium Iodide (PI) staining. Protein phosphorylation and interactions were analyzed by western blotting and immunoprecipitation.
  • In Vivo Models of Inflammatory Disease [3] [4]

    • Colitis Models: Mice were administered 2,4,6-trinitrobenzene sulfonic acid (TNBS) or Dextran Sulfate Sodium (DSS) to induce colitis. HG-9-91-01 was typically administered intraperitoneally.
    • SIRS Model: Mice were challenged with a high dose of TNF-α to induce a systemic inflammatory shock.
    • Bacterial Infection Model: Mice were infected with Staphylococcus aureus to induce lung damage.
    • Efficacy Assessment: Disease activity was scored based on weight loss, colon morphology, and survival. Tissues were analyzed for cytokine levels (e.g., IL-10 by ELISA) and pathway activation (e.g., protein phosphorylation by western blot).

Signaling Pathways of HG-9-91-01

The diagram below illustrates the key signaling pathways modulated by HG-9-91-01, integrating its effects on both the SIK/CRTC and RIPK3/MLKL pathways.

G cluster_1 Cytoplasm cluster_2 Nucleus LKB1 LKB1 (Upstream Activator) SIKs SIKs (SIK1, SIK2, SIK3) LKB1->SIKs Activates (Phosphorylation) CRTCs CRTCs (CRTC2, CRTC3) SIKs->CRTCs Phosphorylates & Retains Inflam Pro-inflammatory Cytokines SIKs->Inflam  Promotes HG99101 HG-9-91-01 HG99101->SIKs Inhibits HG99101->Inflam  Suppresses RIPK3 RIPK3 HG99101->RIPK3 Inhibits CREB CREB (Nuclear) CRTCs->CREB Translocates to Nucleus CRTCs->CREB  Binds & Co-activates IL10 Anti-inflammatory Cytokines (e.g., IL-10) CREB->IL10  Promotes Transcription Necroptosis Necroptosis (Cell Death) MLKL MLKL (Phosphorylated & Oligomerized) RIPK3->MLKL Phosphorylates MLKL->Necroptosis

The primary mechanism of HG-9-91-01 involves the inhibition of SIKs in the cytoplasm [1] [2]. This prevents SIKs from phosphorylating their substrates, such as the CRTC family of co-activators. Upon dephosphorylation, CRTCs translocate to the nucleus [4] [5], where they bind to and co-activate the transcription factor CREB. This leads to the expression of anti-inflammatory genes, most notably IL-10 [4] [2]. Separately, HG-9-91-01 has been shown to directly inhibit the kinase RIPK3 [3]. This blocks the phosphorylation and oligomerization of MLKL, a key executioner of necroptotic cell death, thereby providing protection in inflammatory disease models.

References

Comparative Activity and Selectivity of SIK Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the potency (IC50 in nM) and selectivity profiles of several key SIK inhibitors reported in the literature, which are often used as tool compounds or have been advanced in development. This illustrates the typical data used for comparison in the field [1].

Compound Name SIK1 IC50 (nM) SIK2 IC50 (nM) SIK3 IC50 (nM) Key Off-Target Kinases (IC50 < 1 µM)
MRT67307 250 67 430 TBK1, MARK1-4, IKKε, NUAK1 [1]
MRT199665 110 12 43 MARK1-4, NUAK1, AMPK, MELK [1]
HG-9-91-01 0.9 0.6 9.6 NUAK2 [1]
YKL-05-099 10 (Kd) 40 (Kd) 30 (Kd) RIPK2, ABL, Src family kinases [1]
ARN-3236 21.6 <1 6.6 JAK2, LCK, NUAK2, VEGFR2 [1]
SK-124 6.5 0.4 1.2 PDGFRα, CSK, TNIK, TBK1 [1]
GLPG3312 2.0 0.7 0.6 Information missing from sources [1]

Experimental Methods for Profiling SIK Inhibitors

To objectively compare SIK inhibitors, researchers use a suite of standard experimental protocols. Here are the key methodologies cited in the recent literature:

  • In Vitro Kinase Activity Assays: The ADP-Glo assay is a common high-throughput method used to measure a compound's ability to inhibit kinase activity. It quantifies the amount of ADP produced during a kinase reaction, providing data for IC50 calculations [1].
  • Selectivity Profiling: Broad screening against large kinase panels (e.g., 108 to 443 kinases) is essential. The standard is to report all kinases inhibited with an IC50 below a specific cutoff (e.g., 1 µM) and the total number of kinases inhibited above a certain percentage (e.g., >80% inhibition) at a fixed compound concentration [1].
  • Structural Biology for Understanding Selectivity: X-ray crystallography of inhibitor-SIK complexes (e.g., with SIK3, PDB codes: 8OKU, 8R4V, 8R4Q) reveals the precise binding mode. This helps explain the molecular basis for potency and selectivity, such as interactions with the hinge region residue A145 or the gatekeeper residue T142 [2] [3].
  • Computational Modeling: Advanced techniques like Molecular Dynamics (MD) simulations and flexible molecular docking can model protein flexibility and predict how inhibitors interact with different SIK isoforms. This is used to build models that correlate docking energies with experimental activity (pIC50) and to understand selectivity determinants [2].

The SIK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the core signaling pathway of SIKs and the mechanism of ATP-competitive inhibitors, which provides context for the functional role of these kinases and how inhibitors intervene.

G LKB1 LKB1 SIKs SIKs LKB1->SIKs Phosphorylates/Activates CRTCs_HDACs CRTCs / Class IIa HDACs SIKs->CRTCs_HDACs Phosphorylates Nuclear_Translocation Nuclear Translocation CRTCs_HDACs->Nuclear_Translocation Cytoplasmic Retention Gene_Transcription Inflammatory & Metabolic Gene Transcription Nuclear_Translocation->Gene_Transcription Promotes Inhibitor SIK Inhibitor Inhibitor->SIKs ATP-competitive Inhibition

As shown, SIKs are activated by the upstream kinase LKB1 [4] [5]. Once active, SIKs phosphorylate substrates like CRTCs and Class IIa HDACs, leading to their retention in the cytoplasm. Inhibition of SIK activity blocks this phosphorylation, allowing the substrates to translocate to the nucleus and modulate gene transcription programs involved in inflammation, metabolism, and immune regulation [1] [6] [5]. This mechanism underpins the therapeutic potential of SIK inhibitors in diseases like rheumatoid arthritis and inflammatory bowel disease [1].

References

Understanding IC50 Data and SIK Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Salt-inducible kinases (SIKs), including SIK1, SIK2, and SIK3, are emerging targets in cancer and metabolic disease research [1]. The half-maximal inhibitory concentration (IC50) is a critical metric for evaluating a compound's potency in lead optimization [2].

For reliable comparison, consider these factors and best practices:

  • Assay Variability: IC50 values are assay-specific. Data from different labs using different conditions (e.g., cell type, substrate concentration) can introduce variability, though one statistical analysis suggests this adds only a "moderate amount of noise" [2].
  • Use pIC50 for Analysis: For statistical and graphical purposes, convert IC50 values to pIC50 (pIC50 = -logIC50). This transformation provides a linear scale that makes data easier to visualize, average, and interpret [3].
  • MTT Assay Caution: The common MTT assay can produce highly variable IC50 results (errors from 300% to 11,000% have been reported) due to its reliance on cellular metabolic activity, which is influenced by initial cell seeding density and proliferation rates [4].

Comparative Data on SIK Inhibitors

The table below summarizes information on SIKs-IN-1 and other characterized SIK inhibitors. Please note that direct, assay-matched IC50 values for this compound are not available in the searched literature.

Inhibitor Name Reported IC50 / Potency Key Characteristics & Notes
This compound Information not available A pan-SIK inhibitor; specific quantitative data not located in current search.
HG-9-91-01 Potent SIKs inhibitor [5] A known, potent SIK inhibitor used in research to probe SIK biology in cell models [5].
Yotiao IC50: 4.6 nM (SIK2), 6.7 nM (SIK3) [1] Example of a inhibitor with sub-nanomolar to single-digit nanomolar potency against SIK2/SIK3.
MCT1 Inhibitor IC50: 22.7 nM (SIK3) [1] Example of a SIK3 inhibitor with nanomolar potency.

Experimental Protocol for IC50 Determination

A standardized protocol is essential for generating comparable IC50 data. The following outlines a general MTT-based method, with critical considerations for SIK inhibitors.

MTTWorkflow cluster_notes Critical Considerations Start Start: Plate Cells A Cell Seeding & Attachment Start->A Adherent cells in 96-well plate B Drug Treatment & Incubation A->B 24-72 hours C Add MTT Reagent B->C Incubate with compound dilution series D Solubilize Formazan Crystals C->D 4-6 hours E Measure Absorbance D->E Add DMSO F Analyze Data & Fit Curve E->F Read OD at 490nm End End: Calculate IC50 F->End Non-linear regression Note1 Cell density must be optimized and consistent Note2 Edge wells filled with PBS to avoid evaporation Note3 DMSO must fully dissolve crystals before reading

Key Protocol Steps & Considerations [6]:

  • Cell Seeding: Seed adherent cells in a 96-well plate. Critical: The initial cell density must be optimized and kept consistent, as it is a major source of IC50 variation [4] [6].
  • Compound Treatment: After cells adhere, add the SIK inhibitor in a series of gradient concentrations. Include controls (solvent and positive control).
  • MTT Incubation: Add MTT solution and incubate for 4-6 hours to allow formazan crystal formation.
  • Solubilization: Carefully remove the culture medium and add DMSO to dissolve the crystals.
  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
  • IC50 Calculation: Use non-linear regression to fit the dose-response curve and calculate the IC50. For better statistical handling, convert the final result to pIC50 [3].

SIK Signaling Pathway and Inhibitor Mechanism

Understanding where this compound acts can help contextualize its activity. SIKs are part of a complex regulatory network.

SIKPathway cluster_nuc Nucleus LKB1 LKB1 SIK SIK (SIK1/2/3) LKB1->SIK Phosphorylates Activates PKA PKA PKA->SIK Phosphorylates Inhibits CRTC CRTC2/3 SIK->CRTC Phosphorylates Sequesters in Cytoplasm CREB CREB Target Genes CRTC->CREB Co-activates (in Nucleus) Inhibitor This compound Inhibitor->SIK Inhibits

Pathway Notes:

  • SIK Activation: SIKs are primarily activated by the tumor suppressor kinase LKB1 via phosphorylation [1].
  • Downstream Signaling: A key function of active SIK is to phosphorylate transcription co-activators like CRTC2/3, preventing them from entering the nucleus and activating CREB-mediated gene expression (e.g., genes for gluconeogenesis) [1] [5].
  • Inhibitor Action: this compound, as a pan-SIK inhibitor, blocks SIK kinase activity. This prevents CRTC phosphorylation, allowing CRTC to translocate to the nucleus and modulate gene expression programs [1].

A Practical Path Forward for Your Research

  • Generate Your Own Data: The most reliable method is to determine the IC50 for this compound and its alternatives side-by-side in the same assay system under identical conditions, following a rigorous protocol like the one outlined above.
  • Leverage Commercial Sources: Contact chemical vendors and manufacturers directly. They often have proprietary, assay-specific data that can provide the most accurate potency comparisons for their products.
  • Consult Specialized Databases: Deepen your search in specialized bioactivity databases like ChEMBL or BindingDB, which was mentioned as a resource similar to ChEMBL [2]. Be sure to pay close attention to the assay descriptions when comparing values from different sources.

References

SIKs-IN-1 potency comparison with YKL-06-061

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Potency Data for YKL-06-061

The table below summarizes the known inhibitory concentration (IC50) values for YKL-06-061 against the three Salt-Inducible Kinase (SIK) isoforms. IC50 represents the concentration of a compound needed to inhibit a biological process by half, with a lower value indicating greater potency [1] [2] [3].

Kinase Isoform IC50 (nM)
SIK1 6.56 nM
SIK2 1.77 nM
SIK3 20.5 nM

From this data, YKL-06-061 shows the highest potency against SIK2 and the lowest against SIK3 [4].

Biological Activity and Experimental Evidence

YKL-06-061 has demonstrated significant biological effects in research models, particularly in neuroscience and dermatology.

  • Anti-Epileptic Effects: A key study found that YKL-06-061 decreases seizure activity and prevents neuronal overactivity in a mouse model of pentylenetetrazole (PTZ)-induced epilepsy [5] [6]. The proposed mechanism involves the inhibition of PTZ-induced SIK1 overexpression, which subsequently reduces the expression of Immediate Early Genes (IEGs) linked to seizures [5].
  • Dermatologic Research Potential: In melanoma cell lines, YKL-06-061 causes a dose-dependent increase in the mRNA expression of the Microphthalmia-associated Transcription Factor (MITF), suggesting its relevance in research on skin pigmentation and cancer [7] [3].

The following diagram illustrates the anti-epileptic mechanism of YKL-06-061 as described in the research [5]:

G PTZ PTZ Injection SIK1_Up SIK1 Expression ↑ PTZ->SIK1_Up IEGs_Up Immediate Early Genes (IEGs) ↑ SIK1_Up->IEGs_Up Seizure Seizure Behavior IEGs_Up->Seizure YKL YKL-06-061 (SIK Inhibitor) YKL->SIK1_Up inhibits

Detailed Experimental Protocols

The anti-epileptic research on YKL-06-061 provides a clear experimental workflow that can be used as a reference [5].

In Vivo Seizure Model
  • Animal Model: Male C57BL/6J mice (8-week-old).
  • Seizure Induction: A single intraperitoneal (i.p.) injection of Pentylenetetrazole (PTZ) at 45 mg/kg.
  • Treatment: YKL-06-061 (dissolved in DMSO) was administered via i.p. injection at doses of 10, 20, or 40 mg/kg for 7 days. PTZ was injected 30 minutes after the last YKL-06-061 dose.
  • Seizure Behavior Assessment: Seizures were observed and scored for 1 hour according to the modified Racine scale:
    • Level 0: Normal activity.
    • Level 1: Vertical tail and body shaking.
    • Level 2: Local clonic seizure (bilateral forelimb or unilateral limb twitching).
    • Level 3: Systemic clonic seizure (limb twitching).
    • Level 4: Ankylotic convulsion (forelimb flexion, hind limb stiffness, or rollover).
    • Level 5: Systemic tetanic convulsion and death.
  • Susceptibility Scoring: A composite score was calculated based on the latencies to partial clonic (PC), general clonic (GC), and tonic-clonic (TC) seizures using the formula: (0.2)(1/PC latency) + (0.3)(1/GC latency) + (0.5)(1/TC latency). A higher score indicates greater seizure susceptibility [5].
Molecular Analysis
  • Tissue Preparation: After behavioral tests, mice were perfused, and brains were fixed, dehydrated, and sectioned.
  • Immunohistochemistry (IHC): Brain sections were treated with hydrogen peroxide to block endogenous peroxidases and then incubated with antibodies against target proteins (e.g., SIK1, IEGs) to visualize their expression and localization in brain regions like the hippocampus and prefrontal cortex [5].
  • RT-PCR: Used to quantify the mRNA expression levels of SIK isoforms and IEGs in the hippocampus [5].

Practical Research Considerations

  • Solubility: YKL-06-061 is soluble in DMSO (up to ~20 mg/mL) but is insoluble in water [1] [3].
  • Storage: The powder should be stored at -20°C, protected from light. Stock solutions in DMSO are best used fresh but can be stored at -80°C for up to 6 months, protected from light and moisture [3] [4].

References

Experimental Protocols for Determining Therapeutic Index

Author: Smolecule Technical Support Team. Date: February 2026

The therapeutic index (TI) is a critical ratio that compares the dose (or concentration) of a drug that causes toxicity to the dose that produces the desired therapeutic effect [1] [2]. For researchers, determining this involves several key experimental stages.

The general workflow for this determination spans from initial in vitro studies to comprehensive in vivo models, as illustrated below:

G cluster_invitro In Vitro Profiling cluster_invivo In Vivo Animal Studies Start Start: TI Assessment Workflow InVitro In Vitro Profiling Start->InVitro Animal In Vivo Animal Studies InVitro->Animal InVitro->Animal Informs Dosing Calc TI Calculation & Analysis Animal->Calc Comp Comparative Profiling Calc->Comp Potency Potency Assays (e.g., IC50 vs. SIK Isoforms) Selectivity Selectivity Screening (e.g., Kinase Panels) Cytotox Cytotoxicity (in various cell lines) PD Pharmacodynamics (PD) Measure Therapeutic Effect PK Pharmacokinetics (PK) Measure Blood/Plasma Exposure PK->PD PK/PD Modeling Tox Toxicology Studies (Identify TD50)

Key Experimental Details:

  • In Vitro Potency (ED₅₀ Estimation): The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is determined. For SIKs-IN-1, this involves assays measuring phosphorylation of downstream substrates like CREB-regulated transcription coactivators (CRTCs) or HDAC4/5 in relevant cell lines [3].
  • In Vitro Safety & Selectivity: A critical step is profiling the compound against a broad panel of kinases (e.g., over 100 kinases) to determine selectivity. A high selectivity reduces the risk of off-target toxicity [4].
  • In Vivo Efficacy (ED₅₀ Determination): Animal models of specific diseases are used. For a SIK inhibitor, this could include:
    • Inflammatory Disease Models: Such as murine models of rheumatoid arthritis or inflammatory bowel disease, where reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) is measured [3].
    • Cancer Models: Xenograft models using cancer cell lines where SIKs are implicated (e.g., certain non-small-cell lung cancers), measuring tumor growth inhibition [5].
    • Metabolic Disease Models: Models of type 2 diabetes or obesity, assessing improvements in insulin sensitivity and glucose tolerance [3] [5].
  • In Vivo Toxicology (TD₅₀ Determination): Repeated-dose studies in animals identify target organs of toxicity and establish the dose that produces adverse effects in 50% of the population (TD₅₀). This includes monitoring clinical signs, clinical pathology (hematology, clinical chemistry), and histopathology [1] [6].

Framework for Comparative Analysis of SIK Inhibitors

Since specific TI data for this compound is not available in the public search results, the table below outlines the key parameters that should be compared when such data becomes accessible.

Comparative Parameters for SIK Inhibitors

Parameter This compound (Data Not Public) Hypothetical Competitor A Hypothetical Competitor B Significance for Comparison
Reported TI Value Not Found (e.g., 10) (e.g., 5) Primary safety metric. A higher TI indicates a wider safety margin [1] [2].
In Vitro IC₅₀ (SIK2) Not Found (e.g., 5 nM) (e.g., 2 nM) Measures potency. Lower IC₅₀ indicates higher potency [5].
Kinase Selectivity Not Found (e.g., >100-fold vs. AMPK) (e.g., 10-fold vs. AMPK) High selectivity suggests lower risk of off-target effects [3] [4].
In Vivo ED₅₀ Not Found (e.g., 10 mg/kg) (e.g., 5 mg/kg) The effective dose in an animal model; lower is better [2].
In Vivo TD₅₀ Not Found (e.g., 100 mg/kg) (e.g., 25 mg/kg) The toxic dose in an animal model; higher is better [2].
Key Therapeutic Area Cancer, Inflammation [5] Metabolic Disorders [3] Neurological Disorders [3] Indicates the primary research focus and relevant models.
Primary Toxicity Findings Not Found (e.g., Liver enzyme elevation) (e.g., Gastrointestinal) Informs safety monitoring requirements in future studies [1].

The SIK Signaling Pathway and Mechanism of SIK Inhibitors

Understanding the mechanism of action is fundamental to interpreting its therapeutic and toxic effects. SIK inhibitors act by blocking the activity of salt-inducible kinases (SIK1, SIK2, SIK3), which are part of the AMPK family [3] [5]. The following diagram illustrates the core pathway and the point of action for this compound.

G LKB1 LKB1 AMPK AMPK LKB1->AMPK SIKs SIKs (SIK1, SIK2, SIK3) LKB1->SIKs CRTC CRTC (Transcription Coactivator) SIKs->CRTC Phosphorylates (Exports from nucleus) HDAC HDAC4/5 (Histone Deacetylase) SIKs->HDAC Phosphorylates (Exports from nucleus) CREB CREB-Mediated Transcription CRTC->CREB De-repression HDAC->CREB De-repression Effects Downstream Effects CREB->Effects Inhibitor This compound Inhibitor->SIKs Inhibits

Mechanism Interpretation: As shown in the pathway, SIKs normally phosphorylate and inactivate transcription coactivators like CRTC and HDACs by sequestering them in the cytoplasm. By inhibiting SIKs, this compound prevents this phosphorylation, allowing CRTCs and HDACs to enter the nucleus. This leads to the de-repression of CREB-regulated transcription, which can alter the expression of genes involved in inflammation, metabolism, and cell proliferation [3] [5]. The therapeutic effects are tied to this gene expression change, while potential toxicities may arise from excessive modulation of this pathway in non-target tissues.

Interpretation and Strategic Recommendations

For the professional audience you are addressing, the following points are critical:

  • Focus on Therapeutic Window: The "therapeutic window" is the actual range of doses between the minimal effective concentration and the minimal toxic concentration. This is more informative than the single TI number, especially for drugs with a narrow therapeutic index like warfarin or lithium [1]. For any SIK inhibitor, defining this window in multiple species is essential for predicting human dosing.
  • Acknowledge Data Gaps: The absence of specific public data for this compound is not unusual for early-stage research compounds. A comprehensive guide must transparently state this and focus on the established framework for comparison.
  • Context is Key: The clinical potential of a drug with a moderate TI might be high if it addresses an unmet medical need (e.g., a treatment-resistant cancer). The risk-benefit analysis is as important as the numerical TI value [2].

References

×

XLogP3

5.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

507.25581496 Da

Monoisotopic Mass

507.25581496 Da

Heavy Atom Count

37

Dates

Last modified: 08-10-2024

Explore Compound Types